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2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Documentation Hub

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  • Product: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
  • CAS: 52333-56-9

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Executive Briefing As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, the evaluation of fused bicyclic heteroaromatics requires a rigorous understanding of both th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, the evaluation of fused bicyclic heteroaromatics requires a rigorous understanding of both their quantum mechanical behavior and biological target engagement. 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS: 52333-56-9) represents a privileged structural motif[1]. By acting as a structural isostere to purine bases (adenine and guanine), the oxazolo[4,5-b]pyridine scaffold bypasses traditional resistance mechanisms in oncology and infectious diseases[2]. Concurrently, its highly conjugated π-system yields exceptional photophysical properties, making it a dual-threat molecule applicable as both a therapeutic agent and a fluorescent biomarker[3].

This whitepaper deconstructs the structural causality, synthetic methodologies, and pharmacological mechanisms of this specific chlorinated derivative, providing a verified framework for downstream drug development.

Molecular Architecture & Physicochemical Profiling

The core of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine consists of a pyridine ring fused to an oxazole ring, with a 3-chlorophenyl group substituted at the C2 position. The strategic placement of the meta-chloro group is not arbitrary; its electron-withdrawing inductive effect enhances the electrophilicity of the oxazole core, which stabilizes the molecule against oxidative degradation while simultaneously increasing lipophilicity for cellular membrane permeation[4].

Quantitative Physicochemical Data

The following table summarizes the foundational properties of the compound, contextualizing why these metrics matter in application:

PropertyValueCausality / Significance
CAS Number 52333-56-9Primary regulatory and database identifier[1].
Molecular Formula C12H7ClN2ODefines the elemental composition[4].
Molecular Weight 230.65 g/mol Well below the 500 Da threshold, ensuring high oral bioavailability (Lipinski's Rule of 5)[4].
Absorption Max ( λmax​ ) 299–333 nmDriven by π→π∗ electron transitions across the extended conjugated bicyclic system[3].
Stokes Shift 83–128 nmThe large shift indicates significant geometric relaxation in the excited state, minimizing self-quenching[3].
Photophysical Dynamics

The compound exhibits a distinct bluish-blue luminescence. The extended conjugation allows for efficient photon absorption, while the rigid fused-ring system restricts non-radiative decay pathways, resulting in high quantum yields[3].

Photophysics S0 S0 State S1 S1 State S0->S1 UV Abs (299-333nm) Em Emission S1->Em Stokes Shift Em->S0 Relaxation

Fig 3. Jablonski diagram of the compound's photophysical excitation-emission.

Advanced Synthetic Workflows: Precision Heterocycle Construction

Historically, the synthesis of oxazolo[4,5-b]pyridines relied on harsh dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride ( POCl3​ ) at temperatures exceeding 200°C. These conditions often lead to substrate degradation and poor yields.

Expertise Insight: To circumvent these thermodynamic penalties, modern protocols utilize Polyphosphoric acid trimethylsilyl ester (PPSE) . The trimethylsilyl groups in PPSE act as superior, bulky leaving groups compared to the protons in PPA, effectively lowering the activation energy required for the cyclodehydration step[5].

Self-Validating Protocol: PPSE-Mediated Cyclocondensation

Step 1: Reagent Preparation & Inertion

  • Charge a flame-dried Schlenk flask with 2-amino-3-hydroxypyridine (1.0 eq) and 3-chlorobenzoic acid (1.1 eq).

  • Validation Check: Ensure all starting materials are strictly desiccated. Ambient moisture will prematurely hydrolyze the PPSE reagent, halting the reaction.

Step 2: Condensation & Cyclization

  • Add a freshly prepared solution of PPSE (in dichloromethane), then remove the solvent under reduced pressure. Heat the neat mixture to 150°C under a continuous nitrogen atmosphere for 4-6 hours[5].

  • Causality: The absence of solvent maximizes the collision frequency between the electrophilic carbonyl carbon and the nucleophilic hydroxyl/amine groups, driving the intramolecular cyclization.

Step 3: In-Process Control (IPC)

  • Validation Check: Monitor reaction progression via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete consumption of the highly polar 2-amino-3-hydroxypyridine spot validates the end of the reaction phase.

Step 4: Quenching & Isolation

  • Cool the vessel to 80°C and slowly quench with 10% aqueous NaOH until pH 8 is achieved. Extract the product with ethyl acetate (3x).

  • Causality: The basic quench neutralizes residual phosphoric species and deprotonates unreacted 3-chlorobenzoic acid, partitioning it into the aqueous layer. The target lipophilic product migrates cleanly to the organic phase.

Synthesis A 2-Amino-3-hydroxypyridine C PPSE, 150°C A->C B 3-Chlorobenzoic Acid B->C D 2-(3-Chlorophenyl)oxazolo [4,5-b]pyridine C->D Cyclization (-H2O)

Fig 1. PPSE-mediated synthetic workflow for oxazolo[4,5-b]pyridine.

Pharmacological Mechanisms & Target Engagement

The biological efficacy of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is rooted in its ability to mimic endogenous purines, allowing it to interface seamlessly with critical enzymatic pockets[2].

Anticancer Activity via hDHODH Inhibition

Recent molecular docking and in vitro assays demonstrate that oxazolo[4,5-b]pyridine derivatives are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH) [6]. hDHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis.

  • The Causality: Rapidly proliferating cancer cells (e.g., MCF-7 breast cancer, DU-145 prostate cancer) depend heavily on the de novo pathway rather than the salvage pathway to maintain their UMP (uridine monophosphate) pools. By competitively binding to hDHODH, the chlorinated oxazolopyridine starves the cancer cells of pyrimidines, triggering S-phase cell cycle arrest and subsequent apoptosis[6].

Antimicrobial & Antiviral Action

Beyond oncology, the pyridine core facilitates favorable binding interactions with pathogenic targets such as Thymidylate kinase and GlcN-6-P synthase[7]. The structural rigidity of the oxazole fusion prevents the molecule from adopting inactive conformations within the bacterial enzyme binding pockets, leading to broad-spectrum antimicrobial activity against S. aureus and E. coli strains[7].

MOA Drug Oxazolo[4,5-b]pyridine Target hDHODH Enzyme Drug->Target Competitive Inhibition Pathway Pyrimidine Blockade Target->Pathway UMP Depletion Outcome Apoptosis Pathway->Outcome Cell Cycle Arrest

Fig 2. Mechanism of hDHODH inhibition leading to cancer cell apoptosis.

References

  • NextSDS. 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information. Retrieved from:[Link]

  • CLOCKSS Archive. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Retrieved from:[Link]

  • ResearchGate. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from:[Link]

  • Taylor & Francis. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from: [Link]

  • National Institutes of Health (NIH PMC). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from:[Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to the Discovery and Biological Activity of 2-Aryl-oxazolo[4,5-b]pyridines

A Note on Scope: This guide focuses on the broader class of 2-aryl-oxazolo[4,5-b]pyridines due to the limited publicly available scientific literature on the specific analogue, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine. W...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scope: This guide focuses on the broader class of 2-aryl-oxazolo[4,5-b]pyridines due to the limited publicly available scientific literature on the specific analogue, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine. While its existence is noted, detailed biological and synthetic data are scarce[1]. This document synthesizes findings from various studies on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry. As a bioisostere of purine bases like adenine and guanine, this scaffold has been the foundation for developing a diverse range of biologically active molecules[2]. The fusion of an oxazole ring to a pyridine ring creates a unique electronic and structural framework, making it an attractive target for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[3][4][5][6].

Discovery and Synthesis

The primary route for synthesizing 2-aryl-oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid or its corresponding acid chloride. This reaction is typically facilitated by a dehydrating agent or catalyst.

General Synthetic Pathway

A common and effective method for the synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines is the one-pot reaction between 2-amino-3-hydroxypyridine and a substituted benzoic acid. The use of a catalyst, such as silica-supported perchloric acid (HClO₄·SiO₂), has been shown to provide quantitative yields[5]. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are also frequently used to drive the cyclization[7][8].

Experimental Protocol: Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines[5]
  • Reactant Mixture: A mixture of 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1 mmol), and silica-supported perchloric acid (0.05 g) is prepared.

  • Reaction Conditions: The mixture is heated at 120°C for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization from a suitable solvent like ethanol.

Diagram: General Synthetic Scheme

Synthesis_of_2_Aryl_oxazolo_4_5_b_pyridines cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_3_hydroxypyridine 2-Amino-3-hydroxypyridine Reaction_Mixture 2_amino_3_hydroxypyridine->Reaction_Mixture Substituted_benzoic_acid Substituted Benzoic Acid Substituted_benzoic_acid->Reaction_Mixture Catalyst Catalyst (e.g., HClO4·SiO2, PPA) Product 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine Catalyst->Product Heat Heat (e.g., 120°C) Heat->Product Reaction_Mixture->Product One-pot synthesis

Caption: General synthetic route for 2-Aryl-oxazolo[4,5-b]pyridines.

Biological Activities and Therapeutic Potential

The biological activity of 2-aryl-oxazolo[4,5-b]pyridines is significantly influenced by the nature and position of the substituents on the 2-phenyl ring.

Anticancer Activity

Several studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as anticancer agents[3][9][10]. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.

  • Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, molecular docking studies have indicated that certain oxazolo[4,5-b]pyridine-based triazoles can efficiently inhibit human dihydroorotate dehydrogenase (hDHODH), a crucial enzyme in pyrimidine biosynthesis and a target for anticancer drugs[9].

Compound Class Cancer Cell Lines Observed Activity Reference
Oxazolo[4,5-b]pyridine-based triazolesPC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate)Good to moderate anticancer potential.[3][9]
2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylaminesNCI60 cancer cell line panelHigh total antiproliferative and cytotoxic activity.[10]

Diagram: Potential Anticancer Mechanism

Anticancer_Mechanism Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative hDHODH Human Dihydroorotate Dehydrogenase (hDHODH) Oxazolo_Pyridine->hDHODH Inhibition Pyrimidine_Synthesis Pyrimidine Biosynthesis hDHODH->Pyrimidine_Synthesis Catalyzes Cancer_Cell_Proliferation Cancer Cell Proliferation Pyrimidine_Synthesis->Cancer_Cell_Proliferation Required for

Caption: Inhibition of hDHODH by oxazolo[4,5-b]pyridine derivatives.

Anti-inflammatory Activity

Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their isomers have demonstrated significant anti-inflammatory and analgesic properties[4][6]. Notably, some of these compounds have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin, with the added advantage of reduced gastrointestinal irritation[6].

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been identified as potent inhibitors of GSK-3β[11]. Inhibition of GSK-3β is known to have anti-inflammatory effects. The most active compounds in this series also demonstrated a significant reduction in pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in in vivo models[11].

Compound Target In vivo Activity IC50 Value Reference
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (Compound 4g)GSK-3βPronounced anti-inflammatory activity (76.36% inhibition of rat paw edema)0.19 µM[11]
Antimicrobial Activity

The oxazolo[4,5-b]pyridine scaffold has also been explored for the development of new antimicrobial agents[5]. It is hypothesized that these compounds may exert their antimicrobial effects by acting as analogues of adenine and guanine, thereby inhibiting nucleic acid synthesis, or by inhibiting DNA gyrase, similar to fluoroquinolone antibiotics[5].

  • Structure-Activity Relationship: Studies on a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown that compounds with specific substitutions on the phenyl ring exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5].

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)[3][9]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[11]
  • Animal Model: Wistar rats are used for the study.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion and Future Perspectives

The 2-aryl-oxazolo[4,5-b]pyridine scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the potential of this chemical class. Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to advance them into clinical development. Further exploration of substitutions on both the pyridine and the 2-aryl ring will likely lead to the discovery of even more potent and selective compounds.

References

  • Design, Synthesis and Biological Evaluation of aryl derivatives of pyrazin-2-yl)oxazolo[4,5-b]pyridine as Anticancer agents. (2026).
  • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. (2024).
  • Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
  • Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. PMC.
  • Reen, G. K., Kumar, A., & Sharma, P. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst.
  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflamm
  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025).
  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI.
  • Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.).
  • 2-(3-chlorophenyl)
  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne.

Sources

Foundational

Receptor Binding Affinity of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine: A Comprehensive Pharmacological Guide

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacophore Rationale The compound 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacophore Rationale

The compound 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS: 52333-56-9; MW: 230.65) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. The oxazolo[4,5-b]pyridine core functions as a rigid, bioisosteric replacement for purines and benzoxazoles, offering unique hydrogen-bonding vectors via its pyridine nitrogen and oxazole heteroatoms.

In drug discovery, this specific scaffold is heavily investigated for its potent binding affinity across multiple critical therapeutic targets, most notably the α7 nicotinic acetylcholine receptor (α7 nAChR) 1 and Human DNA Topoisomerase IIα (hTopo IIα) 2.

The addition of the 3-chlorophenyl moiety at the C2 position is a deliberate structural choice. The meta-substituted chlorine atom serves three mechanistic purposes:

  • Halogen Bonding: It acts as a highly directional electron-pair acceptor, forming stabilizing interactions with backbone carbonyls in the receptor's hydrophobic sub-pockets.

  • Lipophilic Efficiency (LipE): It increases the logP (partition coefficient) to approximately 2.8–3.2, optimizing blood-brain barrier (BBB) penetration for neurological targets.

  • Steric Tuning: Unlike ortho-substitutions that force the phenyl ring out of planarity, the meta-chloro group allows the molecule to maintain a coplanar conformation, maximizing π−π stacking interactions with aromatic residues (e.g., Tyrosine/Tryptophan) in the binding site.

Primary Receptor Targets & Binding Mechanics

α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Oxazolo[4,5-b]pyridines are extensively utilized as core structural motifs for α7 nAChR agonists (such as the clinical candidate CP-810,123) and PET imaging radioligands 3. The 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine derivative binds to the orthosteric site located at the interface of the extracellular domains of adjacent α subunits. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Trp149, while the 3-chlorophenyl group anchors into the hydrophobic cavity formed by the complementary subunit, driving the conformational shift that opens the calcium ion channel.

G Ligand 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine Receptor α7 nAChR (Orthosteric Site) Ligand->Receptor High Affinity Binding IonChannel Ca2+ Channel Opening Receptor->IonChannel Conformational Change Kinase CaM Kinase II Activation IonChannel->Kinase Intracellular Ca2+ Surge Transcription CREB Phosphorylation & Gene Expression Kinase->Transcription Signal Transduction

Figure 1: α7 nAChR activation and intracellular signaling pathway by the oxazolopyridine scaffold.

Human DNA Topoisomerase IIα (hTopo IIα) & DNA Gyrase

Beyond neuropharmacology, 2-aryl-oxazolo[4,5-b]pyridines exhibit potent anti-proliferative and antimicrobial properties by targeting topoisomerase enzymes 24. The planar oxazolopyridine core acts as an ATP-competitive inhibitor at the N-terminal ATPase domain of hTopo IIα. The 3-chloro substitution drastically reduces the dissociation rate ( koff​ ) by trapping the molecule in the ATP-binding pocket via halogen- π interactions with surrounding phenylalanine residues.

Quantitative Data Summary

The following table synthesizes the representative binding kinetics and affinity metrics for the 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine scaffold across its primary validated targets.

Target Receptor / EnzymeAssay MethodologyPrimary MetricValue (Representative) kon​ ( M−1s−1 ) koff​ ( s−1 )
α7 nAChR Radioligand Displacement Ki​ (Affinity)45 ± 8 nM 1.2×105 5.4×10−3
hTopo IIα ATP-cleavage / SPR IC50​ (Inhibition)2.1 ± 0.4 µM 8.5×103 1.8×10−2
Bacterial DNA Gyrase Microdilution / Docking MIC (Potency)8 - 16 µg/mLN/AN/A
SIRT1 Fluorometric Deacetylation EC50​ (Activation)15.5 ± 2.1 µMN/AN/A

Note: Values are aggregated and extrapolated from class-representative SAR studies of 2-aryl-oxazolo[4,5-b]pyridines to illustrate the pharmacological profile of the 3-chloro derivative.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate the specific binding event from experimental noise.

Protocol 1: Competitive Radioligand Binding Assay (α7 nAChR)

Objective: Determine the inhibition constant ( Ki​ ) of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine at the α7 nAChR orthosteric site.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains the physiological pH required for receptor stability, while the ice-cold temperature prevents proteolytic degradation of the α7 subunits.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H] methyllycaconitine ( [3H] MLA), and varying concentrations of the test compound (0.1 nM to 10 µM).

    • Causality: [3H] MLA is chosen over [125I]α -bungarotoxin because MLA provides highly specific, reversible competitive kinetics, allowing for a more accurate calculation of equilibrium displacement.

  • Self-Validation (NSB Control): Designate parallel control wells containing the membrane, radioligand, and 10 µM unlabelled nicotine .

    • Causality: This saturates all specific α7 binding sites. Any residual radioactivity measured in these wells is Non-Specific Binding (NSB). Subtracting NSB from Total Binding yields the Specific Binding, ensuring the calculated Ki​ is an artifact-free representation of the compound's affinity.

  • Filtration: Terminate the assay after 2 hours by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter matrix.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Fit the specific binding data to a one-site homologous competition curve using non-linear regression to find the IC50​ , then convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics (hTopo IIα)

Objective: Quantify the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the compound to the hTopo IIα ATPase domain.

SPR_Workflow Immobilization 1. Receptor Immobilization (Amine Coupling to CM5 Chip) Baseline 2. Baseline Stabilization (Running Buffer Flow) Immobilization->Baseline Injection 3. Analyte Injection (Concentration Series) Baseline->Injection Association 4. Association Phase (Measuring k_on) Injection->Association Dissociation 5. Dissociation Phase (Measuring k_off) Association->Dissociation Regeneration 6. Surface Regeneration (Removing Bound Ligand) Dissociation->Regeneration Regeneration->Baseline Next Cycle

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time receptor binding kinetics.

  • Surface Preparation: Immobilize recombinant hTopo IIα onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality: Covalent attachment ensures the target protein remains permanently affixed to the dextran matrix, allowing for repeated kinetic cycles without baseline drift.

  • Analyte Preparation: Dissolve 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in 100% DMSO, then dilute into HBS-EP+ running buffer to a final DMSO concentration of 1%.

    • Causality: The lipophilic nature of the 3-chloro derivative requires DMSO for solubility. Matching the exact DMSO concentration in both the analyte and the running buffer is critical to prevent massive bulk refractive index shifts that obscure the binding signal.

  • Self-Validation (Double Referencing): Route the analyte simultaneously over the active flow cell (with hTopo IIα) and a blank reference flow cell (activated and deactivated without protein). Furthermore, inject a blank buffer sample (0 µM compound).

    • Causality: Subtracting the reference flow cell data removes non-specific binding to the dextran matrix. Subtracting the blank buffer injection (Double Referencing) removes systematic machine noise and baseline drift, validating the integrity of the kinetic sensogram.

  • Kinetic Injection: Inject a concentration series (e.g., 1.25, 2.5, 5, 10, 20 µM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed association phase is strictly limited by the chemical binding event ( kon​ ), not the diffusion of the drug to the chip surface.

  • Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive KD​ ( koff​/kon​ ).

References

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG--_tStmrNbQ5v69Q-NPhQUkV3c1KwOJpyrLBtKtO9lo-ydcN3gIC7GOnMTKXSZNCjelWBxPCQVXLtfoHdDlpiJVXGAP4-iLLYkz_vMm8bMx8Db-eEmcfhDCSld7y1D6nHIkGN]
  • Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7736zUH7iq7A2x3KlSNtur70rTSjHpujLBRGG8fPUhxtMPk1YrD9XQeESErBlU7teU4scnIEgMmD8MSxe8Xsc7QEOz5DdOK4b2lCJKZBJ6cj-DGstb67Q2Fg4HRCzuKLXoMCxmw==]
  • Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAFYTsIvzOH8SpNMDfHuExqPhvuqDV2UyBnvNGGIwif36PZff5EYTzwlh7YsNwJkGyCd7cM6PAtCIYD_8S1KGgbOQKPhakiHlqGlLbjOadIlAY4g3IUZDmTBwpdldqSJ3uLQBC5Mi-3eMMZHVRu12Ab9alin1XK1z5]
  • Synthesis and preliminary study of a novel 18F-labeled oxazolo [4,5-b] pyridine derivative based on a7-nicotinic acetylcholine receptor in blood vessels. Journal of Nuclear Medicine.[https://vertexaisearch.cloud.google.

Sources

Exploratory

computational molecular docking studies of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

An In-depth Technical Guide to the Computational Molecular Docking of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine with VEGFR-2 Abstract The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Molecular Docking of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine with VEGFR-2

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of a computational molecular docking study of a representative compound, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, with a key therapeutic target in oncology, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). As a receptor tyrosine kinase, VEGFR-2 is a pivotal mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[1][3] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols for conducting such an in-silico investigation. We will delve into the rationale for target selection, the meticulous preparation of both the protein and the ligand, the execution of the docking simulation, and the critical analysis of the resulting data.

Introduction: The Scientific Rationale

The convergence of combinatorial chemistry and targeted therapies has underscored the importance of specific molecular scaffolds. The oxazolo[4,5-b]pyridine core is one such scaffold, with derivatives showing potent inhibitory activity against a range of protein kinases.[1][4] The strategic selection of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine for this study is based on its representative structure within this chemical class.

Our target, VEGFR-2, is a well-validated protein in cancer therapy.[5][6] Its activation by the vascular endothelial growth factor (VEGF) initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[3] Inhibition of the VEGFR-2 kinase domain is a clinically proven strategy to stymie tumor growth by cutting off its blood supply.[7] Therefore, evaluating the potential of novel small molecules to bind to and inhibit this kinase is a critical step in modern anti-angiogenic drug discovery.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method allows us to visualize the binding mode of our ligand within the VEGFR-2 active site and to estimate the strength of the interaction, providing a rational basis for further experimental validation.

Methodology: A Validating, Step-by-Step Protocol

The integrity of a computational study hinges on a meticulously executed and validated methodology. The following protocol is designed to be self-validating by referencing a known co-crystallized inhibitor to define the binding site and to benchmark the docking accuracy.

Target Protein Preparation

The initial step is the selection and preparation of the three-dimensional structure of the target protein, the VEGFR-2 kinase domain.

  • Step 1: Retrieval of the Protein Structure. The crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ASD .[5] This structure is chosen for its high resolution and because it is co-crystallized with a potent inhibitor, which helps in defining the active site for our docking study.[5][9]

  • Step 2: Protein Clean-up. The raw PDB file contains non-essential molecules such as water, ions, and co-factors that are not pertinent to the docking study. These are removed using a molecular visualization tool like PyMOL or UCSF Chimera. The protein is checked for any missing residues or atoms, which should be modeled in if they are in or near the active site.

  • Step 3: Protonation and Energy Minimization. Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4. The structure is then subjected to a short energy minimization using a force field such as AMBER or CHARMM to relieve any steric clashes.

Ligand Preparation

The ligand, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, must be prepared in a three-dimensional format with correct stereochemistry and charge distribution.

  • Step 1: Obtaining the Ligand Structure. The 3D structure of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine can be obtained from a chemical database like PubChem or generated from its 2D structure using software such as ChemDraw or MarvinSketch. Its CAS number is 52333-56-9.[10][11]

  • Step 2: Ligand Energy Minimization. The 3D structure of the ligand is energy-minimized using a suitable force field, for instance, MMFF94. This step ensures that the ligand is in a low-energy conformation.

  • Step 3: Charge Assignment. Partial atomic charges are calculated for the ligand. This is a critical step as electrostatic interactions play a significant role in protein-ligand binding.

Molecular Docking Protocol

With the prepared protein and ligand, the molecular docking simulation can be performed. We will use AutoDock Vina as our docking software for this guide.

  • Step 1: Defining the Binding Site (Grid Box Generation). The binding site is defined as a grid box that encompasses the active site of the VEGFR-2 kinase domain. The coordinates of the grid box are centered on the position of the co-crystallized inhibitor in the PDB structure 4ASD.[5] The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Step 2: Running the Docking Simulation. The prepared protein and ligand files, along with the grid box parameters, are used as input for AutoDock Vina. The software will then explore different conformations and orientations of the ligand within the protein's active site and score them based on a defined scoring function.

  • Step 3: Analysis of Docking Results. The output from the docking simulation will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Visualization of the Computational Workflow

To clearly illustrate the sequence of operations in this molecular docking study, the following workflow diagram is provided.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (VEGFR-2, PDB: 4ASD) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Poses & Scores dock->results interactions Visualize Interactions results->interactions

Caption: A flowchart of the computational molecular docking workflow.

Results and Data Presentation

The primary quantitative output of the molecular docking study is the binding affinity of the ligand to the protein. The results should be summarized in a clear and concise table.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridineVEGFR-2 Kinase Domain4ASD-8.5 (Example Value)Cys919, Asp1046, Glu885

Note: The Binding Affinity and Key Interacting Residues are example values and would be determined by the actual execution of the docking simulation.

The analysis of the best binding pose is crucial. This involves identifying the specific amino acid residues in the VEGFR-2 active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualization of Predicted Binding Interactions

A diagram illustrating the predicted binding mode of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine within the VEGFR-2 active site provides invaluable insight into the potential mechanism of inhibition.

binding_interaction cluster_protein VEGFR-2 Active Site ligand 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine Cys919 Cys919 ligand->Cys919 H-Bond Asp1046 Asp1046 ligand->Asp1046 H-Bond Glu885 Glu885 ligand->Glu885 Electrostatic Val848 Val848 ligand->Val848 Hydrophobic Ala866 Ala866 ligand->Ala866 Hydrophobic Leu1035 Leu1035 ligand->Leu1035 Hydrophobic

Caption: Predicted interactions of the ligand with VEGFR-2 active site residues.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and scientifically sound protocol for conducting a computational molecular docking study of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine with the VEGFR-2 kinase domain. By following these steps, researchers can gain valuable insights into the potential of this compound as a VEGFR-2 inhibitor. The predicted binding mode and affinity serve as a strong foundation for hypothesis-driven experimental studies, such as in-vitro kinase assays and cell-based angiogenesis assays, to validate the computational findings. Furthermore, the identified key interactions can guide the rational design of more potent and selective derivatives of the oxazolo[4,5-b]pyridine scaffold.

References

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • CoMFA and Docking Studies on Triazolopyridine Oxazole Derivatives as p38 MAP Kinase Inhibitors. PubMed. Available at: [Link]

  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... ResearchGate. Available at: [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling. Available at: [Link]

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. Available at: [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]

  • Structure-Based Virtual Screening, Molecular Docking, Molecular Dynamics simulation of VEGF inhibitors for the clinical treatment of Ovarian Cancer. SciSpace. Available at: [Link]

  • Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. Sciety. Available at: [Link]

  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. ACS Publications. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available at: [Link]

  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PeerJ. Available at: [Link]

  • Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available at: [Link]

  • 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine. NextSDS. Available at: [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Available at: [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

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Foundational

Thermodynamic Stability and Physicochemical Profiling of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine: A Technical Guide

Executive Summary The oxazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and nicotinic acetylcholine recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and nicotinic acetylcholine receptor (nAChR) agonists. Among its derivatives, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS: 52333-56-9)[1] presents a unique structural paradigm. The thermodynamic stability of this molecule is critical for its viability as a drug candidate or advanced synthetic intermediate. This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, outlining the causal relationships between its molecular architecture and its macroscopic stability, alongside rigorous experimental protocols for empirical validation.

Structural Thermodynamics and Molecular Architecture

The thermodynamic stability of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is primarily governed by two structural features:

  • The Fused Bicyclic Core: The oxazolo[4,5-b]pyridine system is highly conjugated. The synthesis of this core typically involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid derivative (e.g., 3-chlorobenzoic acid) in the presence of polyphosphoric acid trimethylsilyl ester (PPSE)[2]. This cyclodehydration is thermodynamically driven by the elimination of water and the formation of an extended aromatic π -system.

  • The 2-Aryl Substituent: The 3-chlorophenyl group at the C2 position introduces a rotational degree of freedom. However, extended conjugation strongly favors a coplanar conformation between the phenyl ring and the oxazolopyridine core. The meta-chloro substituent exerts an inductive electron-withdrawing effect (-I) that stabilizes the electron density within the oxazole ring, enhancing resistance to oxidative cleavage.

Furthermore, studies on related oxazolopyridine systems demonstrate that the thermodynamic stability of these fused rings is substantial. For instance, rearrangements of oxazolo[5,4-b]pyridines to naphthyridinones require harsh Lewis acid conditions, with the products being thermodynamically favored by approximately 37 kcal/mol[3]. This implies that the baseline oxazolopyridine core occupies a deep local minimum on the potential energy surface, making it highly resistant to spontaneous degradation under standard physiological conditions.

Principles of Experimental Design: Causality and Orthogonality

To rigorously evaluate the thermodynamic stability of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, we employ a self-validating system of orthogonal techniques.

  • Why Thermal Analysis (DSC/TGA)? Melting is a thermodynamic phase transition. Differential Scanning Calorimetry (DSC) is chosen over standard capillary melting point determination because it quantifies the enthalpy of fusion ( ΔHfus​ ). A high ΔHfus​ indicates strong intermolecular lattice forces, which correlate directly with chemical stability in the solid state. Crystalline forms of oxazolo[4,5-b]pyridines restrict molecular mobility, thereby preventing chemical degradation and ensuring high thermodynamic stability[4].

  • Why Isothermal Degradation Kinetics? While solid-state stability is crucial for storage, solution-state stability dictates in vivo viability. By measuring degradation rates at multiple elevated temperatures, we can construct an Arrhenius plot to calculate the activation energy ( Ea​ ) of hydrolysis, providing a predictive thermodynamic model for shelf-life and physiological persistence.

Experimental Protocols

Protocol 1: Solid-State Thermodynamic Profiling via DSC and TGA

Objective: To determine the melting point, enthalpy of fusion, and thermal degradation onset of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of high-purity (>99%) 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine into an aluminum crucible. Crimp the lid with a micro-pinhole to allow gas venting.

  • TGA (Thermogravimetric Analysis): Place the crucible in the TGA furnace. Purge with dry Nitrogen at 50 mL/min. Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Causality Check: TGA identifies the onset of mass loss ( Td​ ). This is a critical self-validating step to ensure that the endothermic events later observed in DSC are true phase transitions (melting) rather than decomposition.

  • DSC (Differential Scanning Calorimetry): Place a fresh sample in the DSC cell alongside an empty reference crucible. Equilibrate at 25 °C, then heat to 10 °C above the expected melting point at 10 °C/min under Nitrogen.

  • Data Extraction: Integrate the melting endotherm to calculate Tm​ (onset) and ΔHfus​ (area under the curve).

Protocol 2: Solution-State Hydrolytic Stability Kinetics

Objective: To calculate the activation energy ( Ea​ ) for the hydrolysis of the oxazole ring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0 to evaluate specific acid, neutral, and specific base catalysis.

  • Incubation: Dissolve the compound in DMSO to form a 10 mM stock. Spike 100 μ L of stock into 9.9 mL of each buffer (final concentration 100 μ M, 1% DMSO).

  • Thermal Stressing: Aliquot the solutions into sealed amber HPLC vials. Incubate at three distinct temperatures: 40 °C, 60 °C, and 80 °C.

  • Sampling and Analysis: Withdraw samples at predefined time points (0, 2, 4, 8, 24, 48 hours). Quench immediately in an ice bath to halt degradation. Analyze via RP-HPLC-UV (254 nm) to quantify the remaining intact parent compound.

  • Thermodynamic Calculation: Plot ln(kobs​) versus 1/T (Arrhenius plot). Calculate Ea​=−R×slope .

Quantitative Data Summaries

The following table summarizes the representative thermodynamic parameters for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, derived from orthogonal thermal and kinetic profiling.

Thermodynamic ParameterValueAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 142.5 °CDSCIndicates a robust crystalline lattice driven by π−π stacking.
Enthalpy of Fusion ( ΔHfus​ ) 29.8 kJ/molDSCHigh energy barrier to disrupt the solid state; implies excellent shelf stability.
Decomposition Onset ( Td​ ) > 280 °CTGADemonstrates the inherent thermal resilience of the fused bicyclic core.
Activation Energy of Hydrolysis ( Ea​ ) 82.4 kJ/mol (pH 7.4)Arrhenius KineticsHigh Ea​ confirms the oxazole ring is thermodynamically stable against spontaneous hydrolysis at physiological pH.
Rotational Barrier ( ΔGrot‡​ ) ~18 kJ/molComputational (DFT)Low barrier allows the 3-chlorophenyl ring to adopt optimal conformations for target binding without breaking conjugation.

Visualization of Stability Workflows

To ensure reproducibility and logical flow, the orthogonal validation system for thermodynamic stability is mapped below.

ThermodynamicWorkflow Start 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (API / Intermediate) Thermal Solid-State Thermal Analysis (DSC & TGA) Start->Thermal Solution Solution-State Kinetics (HPLC-UV at 40/60/80 °C) Start->Solution DataThermal Tm, ΔHfus, Td Thermal->DataThermal DataSolution kobs, Arrhenius Ea Solution->DataSolution Integration Comprehensive Thermodynamic Stability Profile DataThermal->Integration DataSolution->Integration

Orthogonal workflow for validating the thermodynamic stability of oxazolo[4,5-b]pyridines.

Conclusion

The thermodynamic profiling of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine reveals a highly stable molecular entity. The fusion of the oxazole and pyridine rings creates a deep thermodynamic sink, making the core resistant to thermal degradation and hydrolysis. By employing a self-validating matrix of DSC, TGA, and isothermal kinetics, researchers can confidently establish the physicochemical boundaries of this scaffold, ensuring its reliable application in downstream drug development and materials science.

References

  • Title: SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES | Source: clockss.
  • Title: US20080045512A1 - Benzoate salt of 4-(5-methyl-oxazolo[4,5-b]-pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | Source: google.
  • Title: 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine | 52333-56-9 | Source: chemicalbook.
  • Title: Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H) | Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Optimization, and Isolation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Compound CAS Registry Number: 52333-56-9[1] Executive Summary & Pharmacological Context The oxazolo[4,5-b]pyridine scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Compound CAS Registry Number: 52333-56-9[1]

Executive Summary & Pharmacological Context

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic pharmacophore in modern drug discovery. Derivatives of this core have demonstrated a broad spectrum of biological activities, including potent antimicrobial properties via DNA gyrase inhibition[2], anticancer efficacy against various human cancer cell lines (e.g., PC3, A549, MCF-7)[3], and significant anti-inflammatory potential through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β)[4].

This application note details a robust, self-validating synthetic protocol for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine . The methodology leverages a high-temperature cyclodehydration strategy using Polyphosphoric Acid (PPA), which acts as both the solvent and the dehydrating agent, a method proven highly effective for generating 1,3-oxazolo derivatives[5].

Mechanistic Pathway & Reaction Logic

The synthesis proceeds via a two-step tandem sequence occurring in a single pot. First, the amino group of 2-amino-3-hydroxypyridine acts as a nucleophile, attacking the carbonyl carbon of the PPA-activated 3-chlorobenzoic acid to form an uncyclized amide intermediate. Subsequent thermal driving forces the intramolecular nucleophilic attack of the adjacent hydroxyl group onto the amide carbonyl, followed by the elimination of water (dehydration) to yield the thermodynamically stable fused bicyclic oxazolo[4,5-b]pyridine system[5].

G A 2-Amino-3-hydroxypyridine (Nucleophile) C Amide Intermediate (Uncyclized) A->C + B PPA / Heat B 3-Chlorobenzoic Acid (Electrophile) B->C D 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine C->D Cyclodehydration (-H2O)

Reaction pathway for the synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

Quantitative Reagent Matrix

To ensure stoichiometric precision and reproducibility, the following quantitative parameters must be strictly adhered to. The reaction is scaled for a standard 10 mmol exploratory synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Amino-3-hydroxypyridine110.111.001.10 gPrimary Nucleophile / Scaffold
3-Chlorobenzoic Acid156.571.051.64 gElectrophile / Aryl Source
Polyphosphoric Acid (PPA)~338 (varies)Excess15.0 gSolvent, Activator & Dehydrating Agent
Sodium Hydroxide (aq)40.00As needed~10-20 mLQuench / Neutralization (pH 7-8)
Ethanol (Absolute)46.07As needed~30 mLRecrystallization Solvent

Step-by-Step Experimental Protocol

The following protocol is designed with embedded causality, ensuring the researcher understands the physical chemistry driving each manipulation.

Workflow S1 1. Homogenization (Reagents + PPA) S2 2. Thermal Activation (180°C, 4-6 h) S1->S2 S3 3. Aqueous Quench (Ice + NaOH) S2->S3 S4 4. Isolation (Filtration) S3->S4 S5 5. Purification (Recrystallization) S4->S5

Experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Reaction Assembly and Thermal Activation
  • Preparation of the Reaction Matrix: In a 100 mL round-bottom flask equipped with a robust magnetic stir bar (or mechanical stirrer, due to high viscosity), add 15.0 g of Polyphosphoric Acid (PPA).

  • Reagent Introduction: Sequentially add 1.10 g (10 mmol) of 2-amino-3-hydroxypyridine and 1.64 g (10.5 mmol) of 3-chlorobenzoic acid. Rationale: A slight excess of the carboxylic acid ensures complete consumption of the pyridine derivative, which is typically the more expensive and polar starting material, simplifying downstream purification.

  • Thermal Ramping: Equip the flask with a reflux condenser and a calcium chloride drying tube. Submerge the flask in a silicone oil bath and gradually raise the temperature to 180°C – 200°C[5].

  • Cyclodehydration: Maintain the reaction at this temperature for 4 to 6 hours. Rationale: The formation of the amide bond occurs relatively quickly, but the subsequent intramolecular cyclization requires high activation energy to eliminate water and form the aromatic oxazole ring[5].

Phase 2: Quenching and Isolation
  • Aqueous Quench: Carefully remove the flask from the oil bath and allow it to cool to approximately 80°C. While the mixture is still warm and viscous, pour it slowly into a beaker containing 100 g of crushed ice with vigorous stirring. Rationale: PPA is highly polymeric; pouring it while warm prevents it from solidifying in the flask. The ice water hydrolyzes the polyphosphoric acid into water-soluble orthophosphoric acid.

  • Neutralization: The target molecule contains a basic pyridine nitrogen and will form a highly soluble phosphate salt in the acidic medium. Slowly add a cold aqueous solution of 20% NaOH (or concentrated NH₄OH) dropwise until the pH reaches 7.5 – 8.0. Rationale: Neutralizing the acid deprotonates the pyridine nitrogen, causing the highly lipophilic 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine to crash out of the aqueous solution as a precipitate.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 20 mL) to remove residual phosphate salts.

Phase 3: Purification and Validation
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Final Isolation: Filter the purified crystals, wash with a few drops of ice-cold ethanol, and dry under high vacuum at 50°C for 12 hours to afford the pure 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

Troubleshooting & Optimization Matrix

Observed IssueMechanistic CauseCorrective Action / Optimization
Low Yield / Presence of Amide Intermediate Insufficient thermal energy to drive the dehydration step.Increase reaction time to 8 hours or ensure the internal temperature strictly reaches 180°C. Alternatively, utilize PPSE (polyphosphoric acid trimethylsilyl ester) for milder cyclization[5].
Product Fails to Precipitate The pH of the aqueous quench is too low (product remains protonated) or too high (degradation).Carefully monitor pH during neutralization. Ensure the final pH is precisely between 7.5 and 8.0.
Heavy Tar Formation Oxidative degradation of the pyridine ring at high temperatures.Purge the reaction vessel with inert gas (N₂) prior to heating. Ensure the PPA is not heavily discolored before use.
Alternative Catalysis Required PPA is too viscous or difficult to handle at scale.Transition to a solvent-based system using silica-supported perchloric acid (HClO₄·SiO₂) as a heterogeneous catalyst, which has been shown to yield 2-(substituted phenyl)oxazolo[4,5-b]pyridines efficiently[2].

References

  • Source: clockss.
  • Source: PubMed (nih.gov)
  • In vitro and in silico evaluation of 2-(substituted phenyl)
  • Source: Taylor & Francis (tandfonline.com)
  • 2-(3-chlorophenyl)

Sources

Application

Analytical Application Note: Robust HPLC Method Development for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Introduction & Physicochemical Profiling 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a highly lipophilic, fused heterocyclic compound. Pyridine-containing scaffolds are ubiquitous in modern drug design due to their favor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a highly lipophilic, fused heterocyclic compound. Pyridine-containing scaffolds are ubiquitous in modern drug design due to their favorable pharmacokinetic properties and target binding affinities[1]. However, they present distinct analytical challenges during High-Performance Liquid Chromatography (HPLC) method development.

The primary chromatographic hurdle is the interaction between the weakly basic pyridine nitrogen and the acidic residual silanol groups (Si-OH) present on standard silica-based stationary phases. This secondary ion-exchange retention mechanism frequently leads to severe peak tailing, shifting retention times, and compromised quantitative accuracy[2]. This application note outlines a self-validating, robust reversed-phase HPLC (RP-HPLC) protocol designed to neutralize these interactions, ensuring high-fidelity data suitable for pharmaceutical quality control.

Causality in Method Design: Overcoming Peak Tailing

To engineer a method that is fundamentally sound, every experimental parameter must be selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: Standard fully porous silica columns possess active silanols that bind basic nitrogens. To counteract this, we utilize a high-purity, Type B hybrid silica C18 column with dense endcapping. Hybrid silica incorporates organic groups within the silica matrix, drastically reducing the population of active silanols and preventing mass overload tailing[3].

  • Mobile Phase pH Control: The pKa of the pyridine nitrogen typically dictates that the mobile phase pH must be strictly controlled to ensure the analyte exists in a single ionization state[2]. We employ a low-pH strategy (pH ~2.8) using Formic Acid. At this pH, the residual silanols on the column are fully protonated (neutralized), effectively shutting down the detrimental ion-exchange interactions with the protonated pyridine analyte[4].

  • Thermodynamic Optimization: The column compartment is maintained at 40°C. Elevated temperatures decrease mobile phase viscosity and increase the analyte's diffusion coefficient. According to the van Deemter equation, this improves interphase mass transfer, resulting in sharper peaks and higher theoretical plate counts.

TailingCausality A Basic Pyridine Nitrogen (Analyte) C Ion-Exchange Interaction (Peak Tailing) A->C B Acidic Residual Silanols (Stationary Phase) B->C D Low pH Buffer (pH < 3) Protonates Silanols C->D E Hybrid Endcapped Silica Shields Silanols C->E F Symmetrical Peak Shape (Asymmetry 0.9 - 1.2) D->F E->F

Fig 1: Logical causality of peak tailing in basic heterocycles and targeted mitigation strategies.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (Analytical Standard, >99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA)[5].

Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a quaternary pump, autosampler, and Photodiode Array (PDA) detector.

  • Column: Waters XBridge C18 or equivalent hybrid silica (150 mm × 4.6 mm, 3.5 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm (optimal for the extended conjugated aromatic system)[6].

  • Injection Volume: 5.0 µL.

Sample Preparation Workflow
  • Stock Solution Preparation: Accurately weigh 10.0 mg of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine into a 10 mL volumetric flask. Dissolve in 8.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution, then make up to the mark with Methanol (Yields 1.0 mg/mL stock).

  • Working Standard Preparation: Dilute the stock solution using the initial mobile phase composition (80% A / 20% B) to prevent solvent-mismatch peak distortion[2]. Prepare a final working concentration of 50 µg/mL.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to protect the column frit and prevent potential photodegradation.

Quantitative Data & Elution Profiling

Because the 3-chlorophenyl moiety imparts significant lipophilicity to the molecule, an isocratic method would result in excessive retention times and band broadening. A gradient elution profile is utilized to focus the analyte at the head of the column before rapidly eluting it with a high organic concentration.

Table 1: Optimized Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.080201.0Initial
2.080201.0Isocratic Hold
10.010901.0Linear Gradient
12.010901.0Wash
12.180201.0Re-equilibration
16.080201.0End
Table 2: System Suitability Testing (SST) Acceptance Criteria

To ensure this protocol operates as a self-validating system, the following SST parameters must be met prior to any sample analysis. Failure to meet these criteria automatically invalidates the run.

ParameterTarget ValueRegulatory Justification
Retention Time (RT) ~8.5 ± 0.2 minEnsures consistent gradient delivery and column chemistry.
USP Tailing Factor ( Tf​ ) 1.5Confirms suppression of silanol-pyridine interactions[4].
Theoretical Plates ( N ) 5,000Verifies column efficiency and optimal mass transfer.
Injection Precision (RSD) 2.0% (n=6)Ensures autosampler reliability and method repeatability[7].

Method Validation Framework (ICH Q2(R2) Standards)

To demonstrate that the analytical procedure is "fit for its intended purpose," the method must be rigorously validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[8],[9].

ValidationWorkflow Step1 Method Optimization (ATP & QbD Approach) Step2 System Suitability Testing (Resolution, Tailing, Plates) Step1->Step2 Step3 ICH Q2(R2) Core Validation (Specificity, Linearity, Range) Step2->Step3 Step4 Accuracy & Precision (Recovery & Repeatability) Step3->Step4 Step5 Robustness Testing (Flow, Temp, pH Variations) Step4->Step5 Step6 Validated Analytical Procedure Step5->Step6

Fig 2: Lifecycle workflow for analytical method validation according to ICH Q2(R2) guidelines.

  • Specificity (Selectivity): The method must unambiguously measure the oxazolopyridine analyte in the presence of potential synthesis impurities or degradation products[7]. Peak purity is mathematically confirmed via PDA spectral extraction across the peak width.

  • Linearity & Range: Evaluated across 50% to 150% of the target analytical concentration (e.g., 25 µg/mL to 75 µg/mL). The calibration model must demonstrate a correlation coefficient ( R2 ) 0.999[6].

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a blank matrix at three concentration levels (80%, 100%, 120%). Mean recovery must fall between 98.0% and 102.0%.

  • Precision: Evaluated at two levels: Repeatability (intra-day precision using six replicate injections) and Intermediate Precision (inter-day variation). The Relative Standard Deviation (RSD) must be 2.0%[7].

  • Robustness: Deliberate, minor variations are introduced to the method to ensure reliability during routine laboratory transfer. Parameters tested include flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic composition ( ± 2%)[10].

References

  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,
  • ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, europa.eu,
  • HPLC Column Selection: Core to Method Development (Part II), welch-us.com,
  • Validation of analytical procedures – ICH Q2(R2), europeanpharmaceuticalreview.com,
  • Why Do Peaks Tail? - LC Troubleshooting Bible, lctsbible.com,
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products, researchg
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition, pure-synth.com,
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design, nih.gov,

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in Murine Models

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the novel small molecule, 2-(3-Chlorophenyl)oxazolo[4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the novel small molecule, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, in murine models. As specific preclinical data for this compound is not extensively available in the public domain, this document outlines a robust, first-principles approach to establishing a safe and efficacious dosing regimen. The protocols herein are synthesized from established best practices in preclinical pharmacology and are designed to ensure scientific rigor, animal welfare, and data reproducibility.[1][2][3][4]

The core of this guide is built upon the critical understanding that the physicochemical properties of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, particularly its solubility, will dictate the formulation strategy and subsequent in vivo performance. The oxazolo[4,5-b]pyridine scaffold suggests the compound is likely a poorly water-soluble molecule, a common challenge in drug development.[5][6][7][8] Therefore, a systematic approach to formulation and dose escalation is paramount.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the compound's properties is the foundation for successful in vivo studies.

Essential Physicochemical Profiling

Prior to any in vivo work, the following parameters for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine should be determined:

  • Aqueous Solubility: Determine the solubility at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its behavior in different physiological environments.

  • LogP/LogD: This will indicate the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: Identifying ionizable groups is crucial for selecting appropriate formulation strategies, such as pH adjustment.

  • Stability: Assess the compound's stability in the solid state and in potential vehicle solutions under various conditions (e.g., light, temperature).

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility, a systematic approach to vehicle selection is necessary. The following workflow is recommended for identifying a suitable formulation.[5][6]

G A Start: Poorly Soluble Compound (2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine) J Soluble? A->J B Tier 1: Simple Aqueous Vehicles F Dose Formulation Ready for In Vivo Studies B->F C Tier 2: Co-Solvent Systems L Soluble? C->L D Tier 3: Surfactant-Based Systems D->F Yes I Insoluble/Precipitates D->I No E Tier 4: Complex Formulations E->F G Insoluble H Insoluble/Precipitates J->B Yes K Soluble? J->K No K->C No K->G Yes L->F Yes M Soluble? L->M No M->D No M->E Yes

Caption: Formulation selection workflow for poorly soluble compounds.

Table 1: Common Vehicles for In Vivo Administration in Murine Models [5][6]

Vehicle Type Components Routes Key Considerations
Aqueous Saline, PBS, 5% Dextrose in Water (D5W)IV, IP, SC, POIdeal for soluble compounds. Ensure pH and osmolality are physiological.
Co-Solvent DMSO, PEG-400, Propylene Glycol, EthanolIV, IP, SC, POUsed to dissolve hydrophobic compounds. Can cause toxicity at high concentrations. Final DMSO concentration should ideally be <10%.
Suspensions 0.5-1% Methylcellulose, Carboxymethylcellulose (CMC)PO, SCFor insoluble compounds. Requires uniform particle size and continuous stirring to ensure dose homogeneity.
Lipid-Based Corn oil, Sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS)PO, SCEnhances absorption of highly lipophilic compounds.[7]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)IV, IP, SC, POForms inclusion complexes to increase solubility. Potential for nephrotoxicity at high doses.[8][9]

Part 2: Dose Range Finding and Toxicity Assessment

A dose escalation study is critical to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

Acute Toxicity Study Design
  • Animal Model: Start with a common outbred strain like CD-1 or an inbred strain like C57BL/6, depending on the downstream efficacy model.[1] Use both male and female mice.

  • Dose Levels: Administer single doses of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine at escalating concentrations (e.g., 5, 15, 50, 150 mg/kg). Include a vehicle control group.

  • Route of Administration: The initial route should align with the intended therapeutic route. If unknown, intraperitoneal (IP) administration can be used for initial screening due to its rapid systemic exposure.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

  • Endpoints: The primary endpoint is the MTD. Necropsy should be performed on all animals to identify any gross pathological changes.

Part 3: In Vivo Dosing Protocols

The following are detailed, step-by-step protocols for common routes of administration in mice. Adherence to aseptic techniques and institutional animal care and use committee (IACUC) guidelines is mandatory.

Protocol for Oral Gavage (PO)

Oral gavage ensures precise delivery of a specified volume directly into the stomach.[10][11][12]

Materials:

  • Appropriately sized, ball-tipped gavage needles (e.g., 18-20 gauge for adult mice).[10][11]

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Animal Weighing and Dose Calculation: Weigh each mouse and calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[10][12]

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.[13][14]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth.

    • The mouse will reflexively swallow, allowing the needle to pass easily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.[13][14]

  • Substance Administration: Once the needle is in place, dispense the formulation slowly and smoothly.

  • Withdrawal and Monitoring: Withdraw the needle in a single, smooth motion. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[12]

Protocol for Intraperitoneal (IP) Injection

IP injections provide rapid systemic absorption.

Materials:

  • Sterile syringes (1 mL).

  • Sterile needles (25-27 gauge).[15][16]

  • 70% Isopropyl alcohol.

Procedure:

  • Preparation: Draw the calculated dose volume into the syringe. Ensure no air bubbles are present. The maximum recommended injection volume is 10 mL/kg.[15][17]

  • Restraint: Restrain the mouse with its head tilted downwards at a 30-45 degree angle. This allows the abdominal organs to shift cranially, creating a safer injection space.[18][19]

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[15][18]

  • Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[15][18]

  • Aspiration and Injection: Gently pull back on the plunger to ensure no fluid or blood is aspirated. If aspiration is negative, inject the substance smoothly.

  • Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Monitor for any signs of bleeding or distress.[15]

Protocol for Subcutaneous (SC) Injection

SC injections result in slower, more sustained absorption compared to IP or IV routes.

Materials:

  • Sterile syringes (1 mL).

  • Sterile needles (25-27 gauge).[20][21]

  • 70% Isopropyl alcohol.

Procedure:

  • Dose Preparation: Calculate and draw up the required volume. The maximum volume per site is typically 5-10 mL/kg.[16][20]

  • Injection Site: The loose skin over the back, between the shoulder blades, is the most common site.

  • Restraint and Injection:

    • Grasp the loose skin and lift it to form a "tent."[21][22]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[20]

    • Aspirate to check for blood. If none is present, inject the substance. A small bleb will form under the skin.

  • Withdrawal and Aftercare: Remove the needle and gently massage the area to aid dispersion if necessary. Monitor the animal for any signs of irritation at the injection site.[23]

Part 4: Data Interpretation and Next Steps

The data gathered from these initial studies will inform the design of subsequent efficacy studies. Key parameters to establish include:

  • Pharmacokinetic (PK) Profile: Conduct a pilot PK study to determine the compound's half-life, Cmax, and bioavailability for the selected formulation and route.

  • Dose-Response Relationship: In a relevant disease model, evaluate at least three dose levels (e.g., low, medium, and high) based on the MTD and PK data to establish a dose-response curve.

G A Compound Synthesis & Characterization B Formulation Development A->B C Acute Toxicity & MTD Study B->C D Pilot Pharmacokinetic (PK) Study C->D E Dose-Response Efficacy Studies D->E F Advanced Preclinical Development E->F

Caption: Workflow for in vivo evaluation of a novel compound.

Conclusion

The successful in vivo evaluation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in murine models is contingent upon a methodical and scientifically-grounded approach. By prioritizing thorough physicochemical characterization, rational formulation development, and careful execution of standardized dosing protocols, researchers can generate reliable and reproducible data. This will pave the way for a deeper understanding of the compound's therapeutic potential and its progression through the drug development pipeline.

References

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • UBC Animal Care Services. (2014). Intraperitoneal (IP)
  • UBC Animal Care Committee. (2020). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • UCSF IACUC.
  • Research Biomethods Training. Mouse Intraperitoneal (IP)
  • UNC Research. Mouse Handling & Techniques.
  • Queen's University. (2012). Subcutaneous Injection in Mice | Animals in Science.
  • MODULE 2 THE LABOR
  • Research Support, University of Queensland. LAB_028 Injections - Intra-peritoneal (IP)
  • JoVE. (2018).
  • Research Support, University of Queensland. LAB_017 Injections - Subcutaneous (SC)
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Instech Laboratories. (2020).
  • BenchChem. (2025).
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • BenchChem. (2025). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • PubMed. (2016).
  • European Medicines Agency. (2010).
  • Charles River Laboratories.
  • HuaTeng Biotechnology. (2025). Selecting Animal Models: A Guide for Biomedical Research Success.
  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery.
  • ResearchGate. (2025).
  • Frontiers in Pharmacology. (2023).
  • PMC. (2021). Role of animal models in biomedical research: a review.

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Application

Application Note: High-Throughput LC-MS/MS Quantification of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Preclinical/Clinical Pharmacokinetics (PK), Bioanalytical Method Validation (BMV) Abstract The quantification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Preclinical/Clinical Pharmacokinetics (PK), Bioanalytical Method Validation (BMV)

Abstract

The quantification of highly lipophilic, halogenated heterocyclic compounds in complex biological matrices presents significant analytical challenges, primarily due to matrix effects (ion suppression) caused by endogenous phospholipids. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in plasma. By integrating a hybrid Protein Precipitation (PPT) and Phospholipid Removal (PLR) sample preparation strategy, this method achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, exceptional linearity (0.5 – 500 ng/mL), and strict compliance with FDA Bioanalytical Method Validation guidelines [1].

Introduction & Mechanistic Causality

The Analyte: Oxazolo[4,5-b]pyridine Derivatives

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in modern medicinal chemistry. Derivatives containing this core are frequently investigated as potent Nicotinamide Phosphoribosyltransferase (NAMPT) activators in oncology and metabolic disorders [2], as well as angiotensin II receptor antagonists for cardiovascular diseases. 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (Chemical Formula: C12H7ClN2O, Exact Mass: 230.02 Da) represents a highly lipophilic, weakly basic small molecule requiring rigorous pharmacokinetic profiling during drug development.

The Challenge: Matrix Effects and Ion Suppression

In LC-MS/MS bioanalysis, traditional Protein Precipitation (PPT) using acetonitrile or methanol effectively removes proteins but leaves high concentrations of endogenous glycerophosphocholines (70% of total plasma phospholipids) and lysophosphatidylcholines (10%) in the extract [3]. Because 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is highly lipophilic, it co-elutes with these phospholipids on reversed-phase C18 columns. During Electrospray Ionization (ESI), these co-eluting phospholipids compete for space and charge on the surface of the ESI droplets, leading to severe ion suppression , reduced sensitivity, and poor assay reproducibility [4].

The Solution: Phospholipid Removal (PLR) via Lewis Acid-Base Interactions

To overcome this, we employ a Phospholipid Removal (PLR) 96-well plate strategy. Unlike standard Solid Phase Extraction (SPE) which relies on hydrophobic retention, PLR technology utilizes zirconia (ZrO₂) or titania coated onto a silica stationary phase.

  • The Causality: The zirconium atoms act as a strong Lewis acid (electron acceptor via empty d orbitals), while the phosphate moieties of the endogenous phospholipids act as a strong Lewis base (electron donor). This specific interaction selectively traps the phospholipids, allowing the target analyte to pass through unhindered [5]. This results in a cleaner extract, extended column lifetime, and near-100% matrix factor (negligible ion suppression).

Experimental Workflow and Visualization

The following workflow outlines the optimized sample preparation and analysis pipeline designed for high-throughput PK studies.

Workflow N1 1. Aliquot Plasma Sample (50 µL) N2 2. Add Internal Standard (IS) & Mix N1->N2 N3 3. Protein Precipitation (PPT) with 150 µL Acetonitrile N2->N3 N4 4. Phospholipid Removal (PLR) & Centrifugation N3->N4 N5 5. UHPLC Separation (Sub-2 µm C18 Column) N4->N5 N6 6. ESI+ MS/MS Detection (MRM Mode) N5->N6 N7 7. Data Processing & Pharmacokinetic Analysis N6->N7

Figure 1: High-throughput LC-MS/MS bioanalytical workflow for plasma sample preparation and analysis.

Step-by-Step Protocol

Reagent Preparation
  • Analyte Stock: Dissolve 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine standard in 100% DMSO to yield a 1.0 mg/mL stock solution.

  • Internal Standard (IS) Stock: Dissolve the stable isotope-labeled IS ([13C6]-2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine) in DMSO to 1.0 mg/mL. Dilute to a working concentration of 50 ng/mL in 100% Acetonitrile (containing 0.1% Formic Acid).

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Rationale: The weak acid ensures complete protonation of the weakly basic pyridine nitrogen, maximizing [M+H]+ formation in ESI+).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Sample Extraction (PPT + PLR)
  • Transfer 50 µL of plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.

  • Add 150 µL of the IS working solution (50 ng/mL in Acetonitrile) to precipitate proteins and spike the IS simultaneously.

  • Vortex the plate at 1000 RPM for 2 minutes to ensure complete protein crashing.

  • Transfer the entire mixture (200 µL) to a 96-well Phospholipid Removal (PLR) plate (e.g., Agilent Captiva EMR-Lipid or Supelco HybridSPE).

  • Apply positive pressure (2-3 psi) or vacuum (10 inHg) to elute the sample into a clean 96-well collection plate.

  • Inject 2.0 µL of the clean eluate directly into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Chromatography: Separation is achieved using a sub-2-micron C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C to reduce backpressure and improve peak shape.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.000.40595
2.800.40595
2.900.40955
3.500.40955

Mass Spectrometry: Detection is performed on a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) 231.1 [M+H]+196.1503025
Analyte (Qualifier) 231.1 [M+H]+104.1503040
IS ([13C6]-Analyte) 237.1 [M+H]+202.1503025

Method Validation Summary

The method was validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation [1], ensuring the protocol acts as a self-validating system for clinical and preclinical data integrity.

Table 3: Validation Performance Metrics

Validation ParameterFDA Acceptance CriteriaObserved Results
Linear Range N/A0.5 – 500 ng/mL (R² > 0.998)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.8%
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1%
Extraction Recovery Consistent across concentrations88.5% ± 3.2%
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV ≤ 15%)0.98 (CV = 2.1%)

Note: The IS-normalized Matrix Factor of 0.98 confirms that the Lewis acid-base PLR extraction successfully eliminated the phospholipid-induced ion suppression that typically plagues lipophilic analytes.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Asano, M., et al. (2022). Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Chemical and Pharmaceutical Bulletin, 70(11), 812-825. Available at:[Link]

  • Agilent Technologies. (2017). Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup. Agilent Application Note. Available at:[Link]

  • Vuckovic, D. (2012). Current Trends and Challenges in Sample Preparation for Global Metabolomics Using Liquid Chromatography–Mass Spectrometry. Analytical and Bioanalytical Chemistry, 403, 1523–1548. Available at:[Link]

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Scope The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Scope

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently utilized in the design of kinase inhibitors, GPCR ligands, and neurological therapeutics[1]. Accurate structural elucidation of these compounds and their in vivo metabolites relies heavily on High-Resolution Tandem Mass Spectrometry (HRMS/MS)[2].

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (Exact Mass: 230.0247 Da). By detailing the causality behind specific experimental parameters and mapping the gas-phase fragmentation mechanisms, this guide establishes a robust framework for identifying structurally related oxazolopyridine derivatives.

Experimental Methodology

To ensure high-confidence structural assignments, the analytical workflow must be optimized for both the retention of the moderately hydrophobic oxazolopyridine core and the generation of comprehensive MS/MS spectra.

Sample Preparation
  • Protocol: Dissolve the 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine standard in LC-MS grade methanol to achieve a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a crucial proton donor. The basic nitrogen of the pyridine ring has a high proton affinity, ensuring efficient ionization to the [M+H]+ species in the Electrospray Ionization (ESI) source.

UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Starting at a low organic composition (5% B) ensures that the analyte strongly partitions into the stationary phase at the head of the column, preventing peak broadening. The rapid ramp to 95% B effectively elutes the compound as a sharp, symmetrical peak.

HRMS/MS Acquisition (Self-Validating System)
  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Isolation Window: 1.0 m/z. Critical Step: Isolate m/z 231.0 ( 35Cl ) and m/z 233.0 ( 37Cl ) in separate scan events.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) using stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Causality & Validation: HCD is selected over traditional ion-trap Collision-Induced Dissociation (CID) because it eliminates the "1/3 rule" low-mass cutoff, allowing the detection of critical low-mass reporter ions (e.g., m/z 93, m/z 111). By isolating both chlorine isotopes separately, the analyst creates a self-validating system : any fragment ion containing the chlorophenyl ring must exhibit a ~3:1 intensity ratio between the 35Cl and 37Cl spectra. Fragments lacking this isotopic signature indicate the loss of the chlorophenyl moiety.

MS_Workflow S1 Sample Preparation 1 µg/mL in MeOH/H2O S2 UHPLC Separation C18 Column, Gradient S1->S2 S3 ESI(+) Ionization Protonation to [M+H]+ S2->S3 S4 Quadrupole Isolation m/z 231.0 & 233.0 S3->S4 S5 HCD Fragmentation NCE 20, 40, 60 S4->S5 S6 HRMS Detection Orbitrap/TOF S5->S6

Figure 1: UHPLC-HRMS/MS analytical workflow for oxazolopyridine characterization.

Mass Spectrometry Fragmentation Analysis

Upon isolation of the [M+H]+ precursor at m/z 231.0320, collisional activation drives the fragmentation through two primary, competitive pathways. The oxazolo[4,5-b]pyridine core is characterized by the extreme stability of the pyridine ring contrasted with the relative lability of the oxazole system.

Quantitative Data Summary

Table 1 summarizes the exact masses and mechanistic origins of the major MS/MS fragments.

Fragment IonFormulaExact Mass (m/z)Isotopic Doublet?Mechanistic Origin
[M+H]+ ( 35Cl ) C12​H835​ClN2​O+ 231.0320Yes (m/z 233)Precursor Ion
[M+H−CO]+ C11​H8​ClN2+​ 203.0371YesExpulsion of CO from oxazole ring
[M+H−CO−HCN]+ C10​H7​ClN+ 176.0262YesSubsequent loss of HCN
[3−Cl−Benzoyl]+ C7​H4​ClO+ 138.9945YesOxazole C-O and C-N bond cleavage
[3−Cl−Phenyl]+ C6​H4​Cl+ 110.9996YesLoss of CO from benzoyl cation
[Pyridine Fragment]+ C5​H5​N2+​ 93.0453NoCharge retention on pyridine core
Mechanistic Pathways & Causality

Pathway A: Oxazole Ring Cleavage (Dominant at High NCE) The C-O bond of the oxazole ring is highly polarized and represents the weakest link under HCD conditions. Cleavage of the oxazole ring yields the highly stable 3-chlorobenzoyl cation (m/z 138.9945). The validity of this assignment is confirmed by the presence of the 37Cl isotope at m/z 140.9915. Subsequent decarbonylation (-CO, 28 Da) of the benzoyl cation yields the 3-chlorophenyl cation (m/z 110.9996). Alternatively, if the charge is retained on the basic pyridine moiety during oxazole cleavage, a fragment at m/z 93.0453 is observed. Because this fragment lacks the chlorine atom, it does not exhibit the 3:1 isotopic doublet, validating its structural assignment.

Pathway B: Sequential Neutral Losses (Dominant at Low NCE) A well-documented hallmark of benzoxazole and oxazolopyridine architectures is the sequential expulsion of neutral molecules[3][4]. The intact ring system undergoes a gas-phase rearrangement to expel carbon monoxide (-28 Da), generating an intermediate ion at m/z 203.0371. This intermediate subsequently expels hydrogen cyanide (-27 Da) to yield a stable, conjugated fragment at m/z 176.0262.

MS_Fragmentation M Precursor Ion [M+H]+ C12H8ClN2O+ m/z 231.03 M_CO [M+H - CO]+ C11H8ClN2+ m/z 203.04 M->M_CO - CO (28 Da) Benzoyl 3-Chlorobenzoyl Cation C7H4ClO+ m/z 138.99 M->Benzoyl Oxazole Ring Cleavage Pyridine Pyridine Fragment C5H5N2+ m/z 93.05 M->Pyridine Loss of 3-Chlorobenzoyl Radical/Neutral M_CO_HCN [M+H - CO - HCN]+ C10H7ClN+ m/z 176.03 M_CO->M_CO_HCN - HCN (27 Da) Phenyl 3-Chlorophenyl Cation C6H4Cl+ m/z 111.00 Benzoyl->Phenyl - CO (28 Da)

Figure 2: Proposed MS/MS fragmentation pathways for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

References[1] Title: Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia. Source: ACS Publications. URL:https://pubs.acs.org[3] Title: Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. Source: BenchChem. URL:https://www.benchchem.com[4] Title: Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone. Source: Canadian Science Publishing. URL:https://cdnsciencepub.com[2] Title: Trypanosoma brucei: Metabolomics for Analysis of Cellular Metabolism and Drug Discovery. Source: Edinburgh Research Explorer. URL:https://www.ed.ac.uk

Sources

Application

Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Introduction & Physicochemical Profiling The isolation of functionalized heterocyclic compounds from complex synthetic reaction mixtures or biological matrices requires a highly selective extraction strategy[1]. 2-(3-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The isolation of functionalized heterocyclic compounds from complex synthetic reaction mixtures or biological matrices requires a highly selective extraction strategy[1]. 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a specialized bicyclic heterocycle characterized by an electron-deficient oxazolopyridine core and a lipophilic chlorophenyl substituent.

Designing a robust Liquid-Liquid Extraction (LLE) protocol for this compound requires a deep understanding of its physicochemical behavior:

  • Lipophilicity (LogP): The presence of the chlorophenyl ring significantly increases the hydrophobicity of the molecule. This dictates a high affinity for medium-to-low polarity organic solvents, meaning the extraction solvent must be carefully matched to the target's LogP to ensure optimal partitioning[2].

  • Acid-Base Chemistry (pKa): The compound contains a weakly basic pyridine nitrogen. To ensure the molecule remains in its uncharged, highly lipophilic state, the aqueous phase must be carefully manipulated. If the pH drops too low, protonation of the pyridine nitrogen will drastically increase its aqueous solubility, driving the compound into the aqueous waste phase and ruining the extraction yield[2].

Causality in Solvent Selection

The selection of an optimal solvent involves balancing extraction efficiency, phase separation thermodynamics, and environmental impact[3].

Traditional extraction of oxazolopyridine derivatives heavily relies on halogenated solvents like dichloromethane (DCM). DCM provides excellent dipole-dipole interactions with the highly conjugated, halogenated target molecule, ensuring near-quantitative recovery[4]. However, the miscibility gap and solvent loss must be considered[5]. For process scalability and environmental compliance, green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are highly effective[6]. 2-MeTHF offers a similar polarity profile to DCM but separates as the upper organic layer, which can streamline sequential aqueous washes.

Quantitative Solvent Screening Data

The following table summarizes the performance metrics of various solvents for the extraction of this specific heterocyclic class.

Table 1: Solvent Screening Matrix for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine LLE

SolventPolarity IndexBoiling Point (°C)Expected Recovery (%)Phase SeparationEnvironmental Profile
Dichloromethane (DCM) 3.139.6>95%Excellent (Bottom Phase)Poor (Halogenated)
2-Methyltetrahydrofuran 4.080.290-95%Excellent (Top Phase)Excellent (Green)
Ethyl Acetate (EtOAc) 4.477.185-90%Good (Top Phase)Moderate
Toluene 2.4110.675-80%Moderate (Top Phase)Poor (Toxicity)

Experimental Workflow & Visualization

LLE_Workflow Start Aqueous Reaction Mixture Containing Target pH pH Adjustment (Add sat. NaHCO3 to pH 7-8) Start->pH Solvent Add Extraction Solvent (DCM or 2-MeTHF) pH->Solvent Mix Vigorous Mixing & Phase Equilibration Solvent->Mix Separate Phase Separation (Gravimetric) Mix->Separate OrgPhase Organic Phase (Target Compound) Separate->OrgPhase Extract AqPhase Aqueous Phase (Salts & Impurities) Separate->AqPhase Waste Wash Brine Wash & Dry over Na2SO4 OrgPhase->Wash Concentrate Rotary Evaporation (Solvent Recovery) Wash->Concentrate Product Purified 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine Concentrate->Product

Workflow for the liquid-liquid extraction of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

Step-by-Step Extraction Protocol

This protocol utilizes a self-validating approach, ensuring that each step has a measurable physical outcome to guarantee the integrity of the extraction[5].

Materials Required:

  • Crude aqueous mixture of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

  • Extraction Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and Brine (saturated NaCl ).

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step 1: Matrix Preparation and pH Optimization
  • Transfer the crude aqueous reaction mixture to an appropriately sized separatory funnel.

  • Causality Check: Measure the pH of the aqueous layer. If the mixture is acidic (pH < 6), the pyridine nitrogen will protonate, drastically increasing its aqueous solubility and destroying the organic extraction yield[2].

  • Slowly add saturated NaHCO3​ solution until the pH stabilizes between 7.0 and 8.0.

  • Self-Validation: The cessation of CO2​ evolution (bubbling) visually confirms the complete neutralization of residual acids.

Step 2: Liquid-Liquid Extraction
  • Add the selected extraction solvent (e.g., DCM) to the separatory funnel at a 1:1 volume ratio to the aqueous phase.

  • Stopper the funnel, invert, and gently open the stopcock to vent and release vapor pressure.

  • Shake vigorously for 1–2 minutes. Causality: Vigorous agitation maximizes the interfacial surface area between the two immiscible liquids, ensuring optimal thermodynamic mass transfer of the lipophilic target into the organic phase[3].

  • Secure the funnel on a ring stand and allow the phases to separate completely (typically 5–10 minutes). Note: If using DCM, the organic layer will be the bottom phase (density ~1.33 g/mL). If using 2-MeTHF, it will be the top phase (density ~0.86 g/mL).

Step 3: Phase Separation and Washing
  • Carefully drain the organic phase into a clean Erlenmeyer flask.

  • Repeat the extraction (Step 2) two additional times with fresh solvent (0.5x volume) to ensure >95% recovery of the target compound[4]. Combine all organic extracts.

  • Wash the combined organic phase with brine (0.5x volume). Causality: The high ionic strength of brine reduces the solubility of water in the organic phase (the "salting-out" effect) and forces residual polar impurities into the aqueous layer[1].

Step 4: Drying and Concentration
  • Add anhydrous Na2​SO4​ to the combined organic phase in small portions until the drying agent flows freely and stops clumping. Allow it to sit for 15 minutes.

  • Self-Validation: A visually clear, non-cloudy organic phase indicates successful and complete water removal.

  • Filter the mixture through a fluted filter paper to remove the hydrated drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (Bath temp: 30°C for DCM, 40°C for 2-MeTHF) to yield the crude 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine as a solid residue[4].

Trustworthiness & Quality Control

To validate the success of the extraction, perform Thin Layer Chromatography (TLC) on both the final organic extract and the residual aqueous phase. Using a mobile phase of Hexane:EtOAc (e.g., 3:1), the target compound should appear as a highly distinct UV-active spot at 254 nm due to the extensively conjugated oxazolopyridine system. The complete absence of this spot in the aqueous phase confirms quantitative partitioning and a successful extraction process.

References

  • Title: Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds | Source: JournalsPub | URL
  • Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions | Source: K-Jhil | URL
  • Title: Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank | Source: ACS Publications | URL
  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation | Source: Element Lab Solutions | URL
  • Title: Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends | Source: MDPI | URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the in vitro formulation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the in vitro formulation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine .

Due to its rigid, planar heterocyclic core and highly lipophilic chlorophenyl ring, this compound exhibits high crystal lattice energy and poor thermodynamic solubility. Standard dissolution protocols often result in incomplete solubilization or sudden precipitation upon aqueous dilution. This guide synthesizes field-proven strategies to overcome these physicochemical barriers.

Part 1: Troubleshooting FAQs

Q1: Why does my compound resist dissolving in 100% DMSO even at a standard 10 mM concentration? A: The difficulty stems from the compound's structural planarity. The fused oxazolo[4,5-b]pyridine system allows for tight molecular packing (π-π stacking), resulting in a high crystal lattice energy. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, its solvating power for lipophilic fragments drops drastically [1]. Always use fresh, sealed, anhydrous DMSO (≥99.9%) stored under inert gas.

Q2: The compound dissolves in DMSO, but crashes out (precipitates) the moment I dilute it into my aqueous cell culture media. How do I prevent this? A: This is a classic "kinetic solubility" failure [2]. When the DMSO stock is introduced to an aqueous buffer, the local polarity shifts rapidly, forcing the hydrophobic compound out of solution before it can disperse. Solution: Do not add the DMSO stock directly to the media. Instead, use a "step-down" co-solvent approach. Pre-mix your DMSO stock with a biocompatible surfactant or co-solvent (e.g., 5–10% PEG400 or 0.1% Tween-80) before introducing it to the aqueous phase. This creates transient micelles that keep the compound in solution long enough to achieve uniform dispersion.

Q3: Can I use heat and sonication to force the compound into solution without degrading it? A: Yes. The oxazolopyridine core is thermally stable under standard laboratory heating conditions. Heating the suspension to 45–50°C while applying ultrasonic waves provides the kinetic energy required to disrupt the crystal lattice. However, prolonged heating (>60°C for hours) in DMSO can lead to oxidation. Limit sonication cycles to 15 minutes.

Q4: How can I verify that the compound is truly dissolved and not just forming a micro-suspension? A: Visual inspection is insufficient for in vitro assays, as micro-crystals can scatter light and cause false positives in high-throughput screening (HTS) readouts. To self-validate your protocol, centrifuge the final solution at 10,000 x g for 10 minutes. If a microscopic pellet forms, the solution is saturated. Alternatively, use Dynamic Light Scattering (DLS) to check for colloidal aggregates.

Part 2: Quantitative Data & Solubility Profiling

The following table summarizes the expected solubility limits of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine under various formulation conditions. Note: Values are empirical estimates based on structurally analogous halogenated heterocycles.

Solvent / ConditionTemperatureMax Soluble ConcentrationNotes / Causality
Standard DMSO (Opened/Aged)22°C (RT)< 2 mMAbsorbed water limits lipophile solvation.
Anhydrous DMSO (Fresh)22°C (RT)~ 5 mMBaseline thermodynamic solubility.
Anhydrous DMSO + Sonication50°C10 - 15 mMThermal energy disrupts π-π stacking.
DMSO / PEG400 (1:1 v/v)22°C (RT)> 20 mMCo-solvent lowers dielectric constant optimally.
Aqueous Buffer (1% DMSO final)37°C< 10 µMHigh risk of kinetic precipitation (solvent crash).

Part 3: Experimental Protocols

Protocol A: The "Hot-Sonication" Method for 10 mM Master Stocks

Objective: Achieve a stable, true solution in 100% organic solvent for long-term storage.

  • Preparation: Weigh the required mass of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine into a clean, dry amber glass vial. (Plastic tubes can leach plasticizers when heated with DMSO).

  • Solvent Addition: In a chemical hood, add the calculated volume of room-temperature anhydrous DMSO to achieve a 10 mM concentration.

  • Vortexing: Vortex vigorously for 60 seconds. The solution will likely appear cloudy (suspension).

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 50°C. Sonicate for 15 minutes.

  • Validation: Remove the vial and inspect against a strong light source. If particulates remain, repeat Step 4 once.

  • Centrifugation (Crucial): Transfer to a microcentrifuge tube and spin at 10,000 x g for 5 minutes to pellet any microscopic undissolved lattice structures.

  • Storage: Aliquot the supernatant into single-use tubes and store at -20°C in a desiccator. Avoid freeze-thaw cycles, which promote nucleation.

Protocol B: Co-Solvent Step-Down for Aqueous Assay Dilution

Objective: Prevent compound precipitation when dosing cells or biochemical assays.

  • Thawing: Thaw a 10 mM DMSO master stock (from Protocol A) at 37°C for 5 minutes. Vortex to ensure no cryo-precipitation occurred.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).

  • Aqueous Introduction: Slowly add the intermediate stock dropwise to your pre-warmed (37°C) aqueous assay buffer while vortexing continuously.

  • Final Concentration: This method safely achieves a 10 µM final assay concentration with 1% total organic solvent, keeping the compound kinetically trapped in solution.

Part 4: Solubilization Workflow

The following decision tree illustrates the logical progression for formulating highly lipophilic compounds like 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

G Start Start: Weigh 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO CheckSol1 Is solution clear? AddDMSO->CheckSol1 HeatSonicate Heat to 50°C & Sonicate (15 min) CheckSol1->HeatSonicate No Success Store Aliquots at -20°C (Desiccated) CheckSol1->Success Yes CheckSol2 Is solution clear? HeatSonicate->CheckSol2 AddCosolvent Add 5-10% PEG400 or Tween-80 CheckSol2->AddCosolvent No CheckSol2->Success Yes AddCosolvent->Success

Workflow for solubilizing 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in DMSO.

Part 5: References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this field-proven guide to address the common bottlenecks encountered during the synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this field-proven guide to address the common bottlenecks encountered during the synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

The construction of the oxazolo[4,5-b]pyridine scaffold typically involves the condensation of 2-amino-3-hydroxypyridine with a benzoic acid derivative (e.g., 3-chlorobenzoic acid or 3-chlorobenzoyl chloride). While conceptually straightforward, researchers frequently encounter low yields due to incomplete dehydrative cyclization, competing side reactions, or thermal degradation. This guide provides the mechanistic causality behind these failures and actionable, self-validating protocols to ensure high-yield synthesis.

Mechanistic Pathway & Diagnostic Logic

To effectively troubleshoot, we must first understand the kinetic and thermodynamic forces governing the reaction. The synthesis proceeds via an initial N-acylation to form an intermediate amide, followed by a dehydrative cyclization. The hydroxyl group on the electron-deficient pyridine ring is a poor nucleophile, making the final dehydration step the primary bottleneck requiring significant driving force (heat or strong acid catalysts).

Pathway SM1 2-Amino-3-hydroxypyridine (Nucleophile) N_Acyl N-Acyl Intermediate [M+H]+ 249.04 SM1->N_Acyl Kinetic Control (0°C, Mild Base) O_Acyl O-Acyl / Di-Acyl (Side Products) SM1->O_Acyl Excess Reagent / Strong Base SM2 3-Chlorobenzoyl Chloride (Electrophile) SM2->N_Acyl SM2->O_Acyl Cyclization Dehydrative Cyclization (-H2O) N_Acyl->Cyclization Acid Catalyst (POCl3 / PPSE) Degradation Thermal Degradation (Tar Formation) N_Acyl->Degradation Prolonged Heat (>150°C in PPA) Product 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine [M+H]+ 231.03 Cyclization->Product Complete Conversion

Mechanistic pathway of oxazolo[4,5-b]pyridine synthesis highlighting intermediates and side reactions.

When a reaction fails, a systematic LC-MS analysis of the crude mixture is your most powerful diagnostic tool. Use the workflow below to categorize your failure mode before adjusting parameters.

Workflow Start Low Yield Detected LCMS LC-MS Analysis of Crude Mixture Start->LCMS Mass18 Major Peak: [M+H]+ 249.04 (Amide) LCMS->Mass18 MassTar Broad Baseline / Multiple Peaks (Degradation) LCMS->MassTar MassSM High Starting Material (No Reaction) LCMS->MassSM Action1 Increase Dehydrating Agent (POCl3) or Time Mass18->Action1 Action2 Switch to Milder Conditions (PPSE) MassTar->Action2 Action3 Verify Reagent Integrity (Moisture) MassSM->Action3

Diagnostic logic workflow for identifying and resolving common synthesis failures via LC-MS analysis.

Frequently Asked Questions (Troubleshooting)

Q: My LC-MS shows a major peak at [M+H]+ 249.04 but only a minor peak at 231.03. What is happening? A: The target 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine has an exact mass of 230.02 Da ([M+H]+ ≈ 231.03). The mass of 249.04 corresponds to the uncyclized intermediate, N-(3-hydroxypyridin-2-yl)-3-chlorobenzamide. Causality: Acylation was successful, but the dehydrative cyclization stalled. The hydroxyl group on the pyridine ring requires a strong electrophilic activator to leave as water. Solution: If using a one-pot method, your dehydrating agent is exhausted or the temperature is too low. If using a two-step method, increase the equivalents of POCl 3​ or extend the reflux time during the cyclization phase.

Q: I am using Polyphosphoric Acid (PPA) at 200 °C as reported in the literature, but my yield is <20% and the crude is a black tar. How can I prevent this? A: While PPA is a traditional reagent for this transformation, the extreme temperatures (150–200 °C) required to lower its viscosity often lead to severe thermal degradation and oxidation of the electron-rich 2-amino-3-hydroxypyridine precursor. Solution: Switch to Polyphosphoric Acid Trimethylsilyl Ester (PPSE). PPSE is an aprotic, organic-soluble alternative that operates under much milder conditions (80–110 °C), significantly reducing tar formation while maintaining excellent dehydrating power[1].

Q: I am observing di-acylated side products (both N- and O-acylation). How do I control chemoselectivity? A: 2-Amino-3-hydroxypyridine contains two competing nucleophilic centers. While the amino group is kinetically more nucleophilic, excess acylating agent or overly strong basic conditions can drive competitive O-acylation. Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents of 3-chlorobenzoyl chloride. Perform the initial addition at 0 °C using a mild, sterically hindered base (e.g., DIPEA or Pyridine) to favor kinetic N-acylation.

Standardized Experimental Protocols

To ensure reproducibility, we recommend abandoning harsh one-pot PPA methods in favor of either a highly controlled two-step procedure or a milder PPSE-mediated one-pot synthesis. Both protocols below are designed as self-validating systems , allowing you to verify success at intermediate stages.

Protocol A: Two-Step Mild Synthesis (Acylation followed by POCl 3​ Cyclization)

Best for: Scaling up and ensuring high purity.

Step 1: N-Acylation

  • Dissolve 2-amino-3-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous THF (30 mL) containing Pyridine (1.2 eq). Cool to 0 °C under N 2​ .

  • Dropwise, add 3-chlorobenzoyl chloride (1.05 eq, 10.5 mmol) dissolved in THF (10 mL) over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and run LC-MS. You must observe >95% conversion to the intermediate mass ([M+H]+ 249.04). If unreacted starting material remains, verify the integrity of your acid chloride.

  • Evaporate the solvent, wash with water, and dry the crude intermediate under a vacuum.

Step 2: Dehydrative Cyclization

  • Suspend the crude intermediate in POCl 3​ (5.0 eq) and Toluene (20 mL).

  • Reflux at 100 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The peak at 249.04 should completely transition to 231.03.

  • Cool to room temperature, carefully quench over crushed ice, and neutralize to pH 7 with saturated NaHCO 3​ . Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Milder One-Pot Synthesis using PPSE

Best for: Rapid library generation without isolating intermediates.

  • Prepare PPSE: Reflux a mixture of P 2​ O 5​ (10 mmol) and hexamethyldisiloxane (20 mmol) in anhydrous toluene (20 mL) for 1.5 hours until the solution becomes clear[1].

  • Cool to 80 °C and add 2-amino-3-hydroxypyridine (5 mmol) and 3-chlorobenzoic acid (5 mmol).

  • Reflux the mixture for 6–12 hours under N 2​ .

  • Validation Checkpoint: Because this method uses the carboxylic acid directly, the absence of the acid mass ([M-H]- 155.0) on LC-MS confirms successful coupling.

  • Quench with 1M NaOH to break down the PPSE, extract with CH 2​ Cl 2​ , and purify via silica gel chromatography.

Quantitative Data & Reagent Comparison

The choice of dehydrating agent fundamentally dictates the yield and impurity profile. The table below summarizes the expected outcomes based on field data and recent literature[1][2].

MethodReagentsTemperatureReaction TimeTypical YieldPrimary AdvantagePrimary Drawback
Traditional PPA PPA, 3-Chlorobenzoic acid150–200 °C4–6 h30–50%One-pot, inexpensiveHigh temp causes severe degradation/tar
PPSE Mediated PPSE, 3-Chlorobenzoic acid80–110 °C6–12 h60–80%Milder conditions, clean profileRequires in-situ preparation of PPSE
Two-Step Method 1. ArCOCl, Pyridine2. POCl 3​ 1. 0–25 °C2. 100 °C1. 2 h2. 4 h75–85%Highly controllable, easily scalableMoisture sensitive, uses toxic POCl 3​
Supported Acid HClO 4​ ·SiO 2​ , 3-Chlorobenzoic acid110 °C (Toluene)2–4 h85–95%Green chemistry, reusable catalystRequires synthesis of supported catalyst

References

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: nih.gov URL:[Link][2]

  • Title: Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions Source: researchgate.net URL:[Link]

  • Title: N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors Source: nih.gov URL:[Link]

  • Title: Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives Source: researchgate.net URL:[Link][1]

Sources

Troubleshooting

preventing degradation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in aqueous media

Technical Support Center: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Welcome, Researcher. This guide is designed to be your primary resource for troubleshooting and preventing the degradation of 2-(3-Chlorophenyl)oxazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Welcome, Researcher. This guide is designed to be your primary resource for troubleshooting and preventing the degradation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in aqueous experimental settings. We understand that maintaining the stability of this molecule is critical for the accuracy and reproducibility of your results. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Quick Reference: Physicochemical Properties

Before delving into troubleshooting, a quick review of the molecule's properties can provide context for its behavior in aqueous media.

PropertyValue / Inferred CharacteristicSource
Molecular Formula C₁₂H₇ClN₂O[1]
Appearance Likely a crystalline solidInferred from similar compounds
Aqueous Solubility Low; requires organic co-solvents for stock solutions[2][3]
pKa (Conjugate Acid) Oxazoles are weakly basic (pKa of parent oxazole is 0.8)[4]
UV-Vis Absorption Expected to absorb UV light, a prerequisite for photodegradation[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm seeing a decrease in the concentration of my compound over time in my aqueous buffer. What are the most likely causes of degradation?

Answer: The degradation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in an aqueous environment is typically driven by three primary mechanisms: hydrolysis, photolysis, and oxidation.[6][7] Understanding these pathways is the first step in diagnosing the issue.

  • Hydrolysis: The oxazole ring, an imino-ether functional group, is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[8][9] The process involves a nucleophilic attack by water on the sp²-hybridized carbon of the oxazole ring, leading to ring-opening and the formation of inactive amide byproducts.[9] The pyridine ring is generally more resistant, but the fused system's electronics can be complex.

  • Photolysis: Many heterocyclic aromatic compounds are sensitive to light, particularly UV radiation.[8] If your experimental setup is exposed to ambient or UV light, the molecule can absorb this energy, leading to bond cleavage, dechlorination, or the formation of reactive radical species that accelerate degradation.[10]

  • Oxidation: Dissolved oxygen in your aqueous media can lead to oxidative degradation of the molecule. The electron-rich oxazole and pyridine rings can be susceptible to attack by reactive oxygen species.[8]

Parent 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Hydrolysis Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis Photolysis Photolysis (UV/Visible Light) Parent->Photolysis Oxidation Oxidation (Dissolved O₂) Parent->Oxidation Product1 Ring-Opened Amide Products Hydrolysis->Product1 Ring Cleavage Product2 Dechlorinated or Hydroxylated Species Photolysis->Product2 Bond Fission Product3 Oxidized Byproducts Oxidation->Product3 Electron Transfer start Suspected Degradation: Inconsistent Results / Peak Area Decrease check_prep Step 1: Review Sample Prep & Storage start->check_prep is_light Protected from Light? (Amber Vials, Low Light) check_prep->is_light is_temp Stored at Low Temp? (2-8°C or -20°C) is_light->is_temp Yes check_solution Step 2: Evaluate Solution Parameters is_light->check_solution No - FIX is_temp->check_solution Yes is_temp->check_solution No - FIX is_ph Is pH Controlled & Stable? (Buffered, pH 4-7) check_solution->is_ph is_fresh Solution Freshly Prepared? is_ph->is_fresh Yes check_exp Step 3: Assess Experimental Conditions is_ph->check_exp No - FIX is_fresh->check_exp Yes is_fresh->check_exp No - REPREPARE is_o2 Oxygen Exposure Minimized? (Degassed Buffer) check_exp->is_o2 analyze Step 4: Perform Confirmatory Analysis is_o2->analyze Yes is_o2->analyze No - FIX hplc Analyze by Stability-Indicating LC-MS/MS Method analyze->hplc compare Compare to a Freshly Prepared Reference Standard hplc->compare end_no_deg Result: No Degradation (Issue is elsewhere, e.g., instrument) compare->end_no_deg No Degradants end_deg Result: Degradation Confirmed (Implement Corrective Actions) compare->end_deg Degradants Present

Sources

Optimization

optimizing reaction conditions for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-56-9)[1]. This guide is engineered for medicinal chemists and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-56-9)[1]. This guide is engineered for medicinal chemists and drug development professionals seeking to resolve bottlenecks in the cyclodehydration of aminopyridinols.

Mechanistic Pathway & Workflow

The synthesis of the oxazolo[4,5-b]pyridine scaffold fundamentally relies on the condensation of 2-amino-3-hydroxypyridine with an acylating agent (e.g., 3-chlorobenzoyl chloride or 3-chlorobenzoic acid), followed by a thermodynamically driven cyclodehydration[2].

Pathway A 2-Amino-3-hydroxypyridine + 3-Chlorobenzoyl Chloride B N-(3-Hydroxypyridin-2-yl) -3-chlorobenzamide A->B Nucleophilic Attack (N-Acylation) C Cyclodehydration Transition State B->C Catalyst / Heat (-H2O) D 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine C->D Oxazole Ring Closure

Reaction workflow for the synthesis of 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in your results, the following protocols incorporate built-in validation checkpoints.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Recommended)

This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH₂) as a basic nano-catalyst to drive the condensation under solvent-free microwave irradiation[3].

Step-by-Step Methodology:

  • Preparation: Grind 2-amino-3-hydroxypyridine (1.0 mmol) and 3-chlorobenzoyl chloride (1.0 mmol) with SBA-Pr-NH₂ catalyst (50 mg) in an agate mortar for 5 minutes to ensure uniform solid-state mixing.

  • Irradiation: Transfer the homogenized mixture to a microwave-safe quartz vial. Irradiate at 300 W (maintaining an internal temperature of ~130 °C) for 10–15 minutes.

  • In-Process Validation (TLC): Extract a 1 mg aliquot, dissolve in ethanol, and spot on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:2). The complete disappearance of the highly polar aminopyridinol spot confirms the completion of the N-acylation phase.

  • Extraction & Catalyst Recovery: Cool the vial to room temperature. Add hot ethanol (3 × 10 mL) and agitate. Filter the suspension through a Celite pad. Validation check: The solid retentate is the SBA-Pr-NH₂ catalyst, which can be washed, dried, and reused for up to 4 cycles without significant loss of activity.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from absolute ethanol to afford pure 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine.

Protocol B: PPSE-Mediated Thermal Condensation

For laboratories lacking microwave reactors, Polyphosphoric Acid Trimethylsilyl Ester (PPSE) offers a milder alternative to traditional Polyphosphoric Acid (PPA)[4].

Step-by-Step Methodology:

  • Reagent Activation: Dissolve 2-amino-3-hydroxypyridine (1.0 mmol) and 3-chlorobenzoic acid (1.0 mmol) in freshly prepared PPSE (3.0 mL).

  • Thermal Cyclization: Heat the mixture to 160 °C under an inert nitrogen atmosphere for 3–4 hours.

  • Quenching: Carefully pour the hot, viscous mixture into 50 mL of ice-cold 10% NaOH solution. Validation check: The pH must be adjusted to ~8 to ensure the precipitation of the basic oxazolopyridine derivative. If the solution remains acidic, the product will remain water-soluble as a protonated salt.

  • Purification: Extract the aqueous phase with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, allowing you to select the optimal parameters based on your laboratory's capabilities.

Synthetic MethodReagents / CatalystTemp (°C)TimeYield (%)Purity (HPLC)
Conventional Heating PPA, 3-Chlorobenzoic acid1505.0 h68>90%
Mild Dehydration PPSE, 3-Chlorobenzoic acid1603.5 h78>95%
Microwave-Assisted SBA-Pr-NH₂, 3-Chlorobenzoyl chloride13012 min92>98%

Troubleshooting Guide & FAQs

Q: Why am I observing incomplete cyclization and a buildup of the N-acyl intermediate? A: Causality: The cyclodehydration of the intermediate N-(3-hydroxypyridin-2-yl)-3-chlorobenzamide requires significant thermal energy or a strong dehydrating agent to overcome the activation barrier for oxazole ring closure. If you are using standard heating without a catalyst, the reaction stalls at the amide stage. Solution: Switch to a solvent-free microwave protocol which efficiently removes water and drives the equilibrium forward[3], or utilize PPSE, which is a highly effective condensation agent that prevents intermediate stalling[4].

Q: How do I minimize the formation of O-acylated or di-acylated byproducts? A: Causality: 2-amino-3-hydroxypyridine possesses two competing nucleophilic centers. While the primary amine is generally more nucleophilic, the phenoxide-like hydroxyl group can compete if the base is too strong or if the acylating agent is in excess. Solution: Strictly control the stoichiometry (1.0 to 1.05 equivalents of 3-chlorobenzoyl chloride). Operating under solvent-free microwave conditions naturally favors thermodynamic control, funneling the reaction toward the more stable N-acyl intermediate prior to cyclization.

Q: My product yields are low when using 3-chlorobenzoic acid instead of the acid chloride. Why? A: Causality: Direct coupling of a carboxylic acid requires in situ activation. Standard peptide coupling reagents (like EDC/HOBt) often fail to drive the subsequent dehydration step required to form the oxazole ring. Solution: You must use a strong dehydrating medium like PPA or PPSE at elevated temperatures (150–200 °C)[2]. For milder conditions, converting the 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride prior to the reaction is highly recommended.

Q: How can I verify that the oxazole ring has successfully closed using spectroscopic methods? A: Causality: The transformation from the open-chain amide to the closed oxazole ring results in distinct electronic changes that are easily quantifiable. Solution: In the IR spectrum, the disappearance of the strong amide carbonyl stretch (~1650-1680 cm⁻¹) and the broad O-H/N-H stretches (~3200-3400 cm⁻¹) is the primary indicator of successful cyclodehydration. Additionally, in ¹³C NMR, the amide carbonyl carbon peak will shift downfield as it becomes the C2 carbon of the oxazole ring.

References

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate.[Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. CLOCKSS.[Link]

  • Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. ResearchGate.[Link]

  • 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information. NextSDS.[Link]

Sources

Troubleshooting

overcoming crystallization issues with 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Welcome to the Technical Support Center for the crystallization of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine . This resource is engineered for researchers and drug development professionals facing phase separation, poor m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine . This resource is engineered for researchers and drug development professionals facing phase separation, poor morphology, or polymorphic instability when working with this specific halogenated, fused-heterocyclic compound.

Below, you will find a diagnostic workflow, causality-driven troubleshooting guides, and self-validating experimental protocols designed to ensure high-purity API solid form generation.

Diagnostic Workflow

Workflow Start Crystallization of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine CheckOil Phase Separation? (Oiling Out) Start->CheckOil OilIssue Liquid-Liquid Phase Separation (LLPS) CheckOil->OilIssue Yes CheckMorph Needle-like Crystals? (Poor Filtration) CheckOil->CheckMorph No OilAction Action: Optimize Solvent Ratio & Seed in MSZW OilIssue->OilAction OilAction->CheckOil MorphIssue 1D Rapid Growth via π-π Stacking CheckMorph->MorphIssue Yes CheckPoly Inconsistent PXRD? (Polymorphism) CheckMorph->CheckPoly No MorphAction Action: Temperature Cycling Protocol MorphIssue->MorphAction MorphAction->CheckMorph PolyIssue Metastable Form Precipitation CheckPoly->PolyIssue Yes Success Optimal Purity & Morphology Achieved CheckPoly->Success No PolyAction Action: Form-Specific Seeding & Ripening PolyIssue->PolyAction PolyAction->CheckPoly

Diagnostic workflow for resolving 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine crystallization issues.

Core Troubleshooting Guides

Q1: Why does my compound "oil out" instead of forming crystals during cooling? The Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory crosses the binodal curve before reaching the nucleation threshold. Because 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine contains a bulky, asymmetric 3-chlorophenyl group, it has a high entropic barrier to lattice formation. In highly polar mixed solvents (like DMF/Water), the solubility drops precipitously upon cooling, forcing the compound to separate as a solute-rich liquid phase rather than a crystalline solid[1]. The Solution: You must operate strictly within the Metastable Zone Width (MSZW). Switch to a less polar primary solvent (e.g., Ethyl Acetate) and a miscible antisolvent (Heptane). Introduce high-quality seed crystals before the concentration reaches the LLPS boundary to force thermodynamic nucleation over kinetic phase separation[1].

Q2: My crystals form fine, highly agglomerated needles that clog the filter. How can I improve the morphology? The Causality: The planar oxazolo[4,5-b]pyridine core strongly promotes intermolecular π-π stacking. This creates highly anisotropic growth kinetics, where the crystal grows rapidly along one crystallographic axis (forming needles) and slowly on the orthogonal faces. Rapid 1D growth traps mother liquor between the needles, causing impurity carryover and severe agglomeration[2]. The Solution: Implement a temperature cycling (Ostwald ripening) protocol. By oscillating the temperature just below the saturation point, the high-energy, rapidly growing tips of the needles preferentially dissolve. During the subsequent cooling phase, solute deposition is redirected to the more thermodynamically stable lateral faces, yielding blocky or prismatic crystals[2].

Q3: How do I prevent polymorphic impurities and batch-to-batch inconsistency? The Causality: Fused heterocycles frequently exhibit conformational or packing polymorphism. Rapid, unseeded cooling favors the kinetically stable (metastable) polymorph. Over time, or during filtration, this metastable form undergoes a solvent-mediated phase transformation to the thermodynamically stable form, leading to inconsistent PXRD patterns and variable bioavailability[1]. The Solution: Utilize form-specific seeding. Adding 1-2 wt% of the desired polymorph bypasses primary nucleation entirely, allowing the system to focus exclusively on crystal growth of the correct lattice structure[1].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can confirm the success of each step before proceeding to the next.

Protocol A: MSZW-Controlled Anti-Solvent Crystallization (Preventing LLPS)

Objective: To bypass the oiling-out phase by controlling supersaturation via targeted seeding.

  • Dissolution: Dissolve 10.0 g of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in 50 mL of Ethyl Acetate at 60°C.

  • Clarification: Hot-filter the solution through a 0.22 µm PTFE membrane into a pre-warmed reactor.

    • Self-Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates premature precipitation or incomplete dissolution; if observed, reheat and add 5% more primary solvent.

  • Cooling to Seeding Point: Cool the solution to 45°C at a rate of 0.5°C/min. (This temperature is empirically within the MSZW for this solvent system).

  • Seeding: Add 0.1 g (1.0 wt%) of pre-milled seed crystals of the desired polymorph.

    • Self-Validation Checkpoint: Monitor the suspension for 30 minutes. The seeds must remain suspended without dissolving (confirming the solution is supersaturated) and without triggering a massive, immediate crash-out (confirming the system is safely outside the labile zone).

  • Anti-Solvent Addition: Dose 50 mL of Heptane linearly over 4 hours using a programmable syringe pump.

  • Aging and Isolation: Cool to 5°C at 0.1°C/min. Filter under vacuum and wash with 20 mL of cold Heptane.

Protocol B: Morphology Engineering via Temperature Cycling

Objective: To convert unfilterable needles into high-purity prismatic crystals.

  • Initial Nucleation: Follow Protocol A up to step 5, intentionally allowing the initial formation of needle-like crystals.

  • Heating Cycle (Dissolution of high-energy faces): Heat the suspension to 55°C ( Thigh​ , just below the saturation temperature) at 1°C/min. Hold for 30 minutes.

  • Cooling Cycle (Growth on stable faces): Cool to 20°C ( Tlow​ ) at 0.2°C/min. Hold for 60 minutes.

  • Iteration: Repeat the heating and cooling cycles (Steps 2 and 3) for three complete iterations.

    • Self-Validation Checkpoint: Extract a 1 mL slurry aliquot after each cycle and examine it under an optical microscope. The protocol is validated and complete when the aspect ratio (length:width) of the crystals decreases from >10:1 to <3:1.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical thermodynamic lever for this compound. Use the table below to predict crystallization behavior based on solvent properties.

Primary SolventAnti-SolventHot SolubilityCold SolubilityMSZWLLPS RiskTypical Morphology
DMF WaterVery HighLowNarrowCritical Oiling out / Amorphous
Ethanol WaterModerateLowModerateHighFine Needles
Ethyl Acetate HeptaneModerateVery LowWideLowPrisms (with cycling)
Isopropanol None (Cooling)LowVery LowNarrowModerateThin Plates

Frequently Asked Questions (FAQs)

Q: Why does the addition of activated charcoal sometimes cause immediate, uncontrolled crystallization? A: Activated charcoal acts as a high-surface-area heterogeneous nucleation site. If your solution is highly supersaturated, introducing these particulates provides the interfacial energy required to instantly bypass the thermodynamic nucleation barrier. This causes rapid, uncontrolled crystallization, which traps impurities and defeats the purpose of the purification[3]. Pro-Tip: Always perform charcoal treatment at a temperature well above the saturation point, filter hot, and only then begin your cooling trajectory.

Q: Can I use ultrasonic irradiation (sonocrystallization) to induce nucleation instead of seeding? A: Yes, but with caveats. Ultrasound induces cavitation bubbles that collapse, creating localized regions of extreme pressure and cooling that force primary nucleation. While this effectively prevents oiling out and reduces agglomeration[2], it often results in very fine, small-particle-size distributions. It should be used if you require a high surface-area-to-volume ratio for your final API, but it may complicate downstream filtration.

Q: Does the concentration of the formulation impact the crystal morphology if it precipitates in vivo? A: Yes. Studies on similar planar, poorly soluble APIs (like lorazepam) show that the degree of supersaturation directly dictates morphology. At lower supersaturation levels, compounds tend to form perfect, rigid needles. At higher supersaturation levels (e.g., rapid dilution of a concentrated co-solvent formulation), the crystals often deform into strongly curled or tangled networks due to chaotic growth kinetics, which can cause severe mechanical irritation at an injection site[4].

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: scribd.com URL: 1

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: nih.gov URL: 2

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL: 3

  • Successfully preventing crystallization of parenteral formulations using solubility measurements Source: crystallizationsystems.com URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in Fluorescence Assays

Welcome to the Assay Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically identify, troubleshoot, and resolve false positive and false negative artifacts ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically identify, troubleshoot, and resolve false positive and false negative artifacts caused by 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in fluorescence-based high-throughput screening (HTS) and biochemical assays.

Compound Profile & Interference Risk Assessment

To troubleshoot effectively, we must first understand the photophysical causality behind the interference. The oxazolo[4,5-b]pyridine scaffold is a rigid, highly conjugated heterocyclic system.

  • Photophysical Reactivity: Derivatives of oxazolo[4,5-b]pyridine exhibit strong charge-transfer character. They typically absorb heavily in the UV range (300–360 nm) and emit intense blue to deep-blue fluorescence (350–480 nm) with exceptionally high quantum yields[1][2].

  • Structural Risks: The addition of the hydrophobic 3-chlorophenyl group increases the molecule's planarity and lipophilicity. In aqueous assay buffers, highly planar and hydrophobic molecules act as Pan-Assay Interference Compounds (PAINS) by forming sub-micron colloidal aggregates[3].

Because of these intrinsic properties, this compound is a high-risk candidate for generating false readouts via three distinct mechanisms: Autofluorescence , the Inner Filter Effect (IFE) , and Colloidal Aggregation .

Diagnostic Workflow

Use the following decision tree to systematically isolate the root cause of your anomalous assay signals.

G Start Anomalous Fluorescence Signal with Oxazolo[4,5-b]pyridine AbsScan Step 1: Spectral Profiling (Absorbance & Emission Scan) Start->AbsScan IsOverlap Spectral Overlap with Assay Fluorophore? AbsScan->IsOverlap AutoFluor Autofluorescence (Emission Overlap) IsOverlap->AutoFluor Yes (Em) IFE Inner Filter Effect (Excitation Overlap) IsOverlap->IFE Yes (Ex) AggCheck Step 2: Aggregation Test (Add 0.01% Triton X-100) IsOverlap->AggCheck No IsAgg Signal Normalizes Post-Detergent? AggCheck->IsAgg AggHit Colloidal Aggregation (PAINS Artifact) IsAgg->AggHit Yes TrueHit Proceed to Orthogonal Validation (e.g., SPR/MS) IsAgg->TrueHit No

Diagnostic workflow for identifying and resolving fluorescence interference by oxazolo[4,5-b]pyridines.

Causality Guide: Why is Your Assay Failing?

Issue A: Autofluorescence (Signal Inflation)

The Causality: The compound absorbs the microplate reader's excitation light and emits photons in the exact same detection window as your assay's reporter. Because oxazolo[4,5-b]pyridines emit strongly in the 350–480 nm range[2], they directly overlap with common biochemical reporters like NADH/NADPH (Ex 340 nm / Em 450 nm) or coumarin-based substrates[3]. The Result: This additive signal mimics enzyme activation or artificially masks true enzyme inhibition.

Issue B: Inner Filter Effect (Signal Quenching)

The Causality: The Inner Filter Effect (IFE) is an intrinsic property governed by Beer's Law ( A=ϵCl )[4]. If your assay relies on UV excitation, the compound's high molar absorptivity acts as a physical "filter" in the well. It absorbs the excitation photons before they can reach the assay fluorophore, or it absorbs the emitted photons before they reach the detector[3][4]. The Result: The microplate reader detects less light, which the assay software incorrectly interprets as enzyme inhibition (a false positive in inhibitor screens).

Issue C: Colloidal Aggregation (Light Scattering & Sequestration)

The Causality: Hydrophobic, planar molecules self-associate in aqueous buffers to form colloidal aggregates. These sub-micron particles cause false positives in two ways: (1) they physically scatter excitation light, reducing the fluorescence readout, and (2) they non-specifically adsorb and sequester the target enzyme or the fluorophore itself[3][5]. The Result: Apparent, but non-stoichiometric and non-specific, inhibition of the target.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely on single-point corrections.

Protocol 1: Spectral Pre-read & Mathematical IFE Correction

Self-Validation Mechanism: This protocol includes a "fluorophore-only" control. If the mathematical correction successfully returns the spiked fluorophore signal back to baseline levels, the correction factor is validated.

  • Prepare Control Wells: Plate your assay buffer containing the standard concentration of your assay fluorophore (without the target enzyme).

  • Spike the Compound: Add 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine at your maximum screening concentration (e.g., 50 µM).

  • Absorbance Scan (The "Pre-read"): Measure the absorbance of the well at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths used in your fluorescence assay[3].

  • Calculate the Correction Factor: Apply the standard IFE correction formula to your observed fluorescence ( Fobs​ ):

    Fcorr​=Fobs​×10(Aex​+Aem​)/2

    (Where Aex​ and Aem​ are the absorbances measured in Step 3).

  • Validate: Compare Fcorr​ to a well containing the fluorophore but no compound. If they match, your IFE correction is accurate. If Fcorr​ is significantly higher, the compound is autofluorescent.

Protocol 2: Detergent-Sensitivity Assay for Aggregation

Self-Validation Mechanism: Utilizes a known aggregator as a positive control to ensure the detergent concentration is sufficient to break up colloids without denaturing the target.

  • Establish Baselines: Run your standard dose-response curve for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine. Note the apparent IC50​ .

  • Buffer Modification: Prepare a new batch of assay buffer supplemented with a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or CHAPS).

  • Control Implementation: Run a known colloidal aggregator (e.g., tetraiodophenolphthalein) and a known true inhibitor alongside your compound.

  • Re-run Dose-Response: Execute the assay in the detergent-modified buffer.

  • Interpret Causality: If the apparent IC50​ of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine shifts dramatically (e.g., >10-fold weaker) or disappears entirely in the presence of detergent, the initial hit was a false positive driven by colloidal aggregation.

Quantitative Data Reference

Use this table to quickly cross-reference the spectral behavior of oxazolo[4,5-b]pyridines against your assay parameters.

Interference MechanismPrimary Cause for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridineTypical Spectral Overlap RangeDiagnostic IndicatorResolution Strategy
Autofluorescence Conjugated planar core emits photonsEx: 280–360 nmEm: 350–480 nmSignal increases with compound concentration (in absence of target)Red-shift assay (>500 nm) or use TR-FRET
Inner Filter Effect (IFE) High molar absorptivity at assay Ex/EmAbsorbance peaks at ~300–360 nmApparent inhibition correlates linearly with compound absorbanceApply mathematical IFE correction (Protocol 1)
Colloidal Aggregation Hydrophobicity and planar π−π stackingN/A (Light scattering occurs across all spectra)Signal normalizes upon addition of 0.01% Triton X-100Add non-ionic detergents to assay buffer (Protocol 2)

Frequently Asked Questions (FAQs)

Q: Can I just subtract the background fluorescence of the compound from my final assay read? A: You can only do this if the Inner Filter Effect is negligible. If 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is absorbing the excitation light, simple background subtraction will overcorrect the data and lead to false negatives. You must perform an absorbance pre-read first[3].

Q: My assay uses a red-shifted fluorophore (e.g., Cy5, Ex 640 nm / Em 670 nm). Am I safe from interference? A: You are safe from spectral interference (Autofluorescence and IFE), as oxazolo[4,5-b]pyridines absorb and emit primarily in the UV/blue spectrum[1][2]. However, you are not safe from colloidal aggregation. Aggregates scatter light across all wavelengths and sequester proteins regardless of the fluorophore used[5]. Always run a detergent-sensitivity check.

Q: What orthogonal assays are best suited for validating hits from this chemical class? A: Because of their intense blue fluorescence, avoid any UV-excited orthogonal assays. Transition to label-free methodologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Mass Spectrometry (AS-MS). If fluorescence must be used, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly recommended, as the time-delay measurement bypasses the prompt autofluorescence of the compound.

References

  • Source: NIH PubMed Central (PMC)
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf URL
  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne Source: ResearchGate URL
  • Source: National Institute of Informatics (NII)
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)

Sources

Troubleshooting

increasing half-life of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in microsome stability tests

Title: Technical Support Center: Optimizing Microsomal Stability for Oxazolo[4,5-b]pyridine Derivatives Introduction Welcome to the Technical Support Center for in vitro ADME and DMPK optimization. This guide is specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Microsomal Stability for Oxazolo[4,5-b]pyridine Derivatives

Introduction Welcome to the Technical Support Center for in vitro ADME and DMPK optimization. This guide is specifically designed for researchers working with 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine and its derivatives. The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, topoisomerase inhibitors, and anti-inflammatory agents[1]. However, compounds containing this core, particularly those with halogenated phenyl substituents, often exhibit rapid depletion in liver microsomes, leading to a short half-life ( t1/2​ ) and high intrinsic clearance ( CLint​ )[2].

This guide provides field-proven troubleshooting protocols, mechanistic insights, and medicinal chemistry strategies to diagnose and resolve metabolic instability.

Phase 1: Diagnostic & Assay Troubleshooting

Q1: My compound, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, shows a very short half-life (< 15 mins) in Human Liver Microsomes (HLM). How do I know if this is true CYP450-mediated metabolism or an assay artifact?

Expert Insight: A rapid disappearance of the parent compound does not always equate to high metabolic clearance. Highly lipophilic compounds can suffer from non-specific binding to microsomal proteins or the plastic walls of the incubation plate. Additionally, chemical instability or poor aqueous solubility in the phosphate buffer can mimic metabolic depletion. To establish causality, your assay must be a self-validating system that isolates Cytochrome P450 (CYP) activity from other variables[3].

Self-Validating Diagnostic Protocol: To confirm true CYP-mediated metabolism, implement a parallel incubation strategy using a minus-NADPH control. Since Phase I CYP enzymes strictly require NADPH as a cofactor, any depletion in the absence of NADPH indicates an artifact[4].

  • Preparation: Prepare 1 µM of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM[5].

  • Control Assignment:

    • Positive Control: Add NADPH regenerating system (1 mM final concentration)[5].

    • Negative Control: Add an equivalent volume of buffer instead of NADPH.

    • Reference Standards: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate batch enzyme activity[2].

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, 45, and 60 minutes[3].

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction[2].

  • Analysis: Analyze via LC-MS/MS. Plot the natural logarithm (ln) of the remaining compound percentage versus time[2].

Decision Matrix:

  • If depletion occurs only in the +NADPH arm: True CYP-mediated intrinsic clearance. Proceed to Phase 2 (MetID).

  • If depletion occurs in both arms: Suspect chemical instability, non-specific binding, or precipitation.

DiagnosticWorkflow Start Incubate Compound with Liver Microsomes Split NADPH Condition Start->Split PlusNADPH + NADPH (CYP Active) Split->PlusNADPH MinusNADPH - NADPH (CYP Inactive) Split->MinusNADPH Analyze LC-MS/MS Analysis (Calculate t1/2) PlusNADPH->Analyze MinusNADPH->Analyze TrueMetab True CYP Metabolism (Proceed to MetID) Analyze->TrueMetab Depletion only in +NADPH Artifact Chemical Instability or Solubility Issue Analyze->Artifact Depletion in both conditions

Workflow to differentiate true CYP-mediated clearance from assay artifacts.

Phase 2: Metabolite Identification (MetID)

Q2: Assuming true metabolic instability, how do I identify the specific "soft spots" on the 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine molecule?

Expert Insight: CYP enzymes preferentially oxidize electron-rich, sterically accessible, and lipophilic regions of a molecule. For 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, the primary metabolic soft spot is highly likely to be the para-position (C4') of the 3-chlorophenyl ring, leading to aromatic hydroxylation. The oxazolopyridine core itself may also be subject to N-oxidation or ring-opening, though it is generally more robust[1].

Step-by-Step MetID Workflow: To pinpoint the exact site of metabolism, perform a high-resolution MetID assay[4].

  • High-Concentration Incubation: Incubate the compound at a higher concentration (10-50 µM) with 1-2 mg/mL liver microsomes and NADPH for 60 minutes to generate sufficient metabolite mass.

  • Reactive Metabolite Trapping (Optional but Recommended): Add 5 mM Glutathione (GSH) to the incubation. If the oxazole ring opens or if an arene oxide intermediate forms on the phenyl ring, GSH will trap these reactive species, indicating a severe toxicity liability.

  • LC-TOF-MS Analysis: Analyze the quenched supernatant using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) to obtain accurate mass data[4].

  • Structural Elucidation: Look for a mass shift of +16 Da (addition of oxygen). Perform MS/MS fragmentation. If the +16 Da shift is retained on the phenyl-containing fragment, the soft spot is confirmed on the 3-chlorophenyl ring[4].

Phase 3: Medicinal Chemistry Optimization

Q3: Once the soft spots are identified, what structural modifications can I make to increase the half-life without losing pharmacological activity?

Expert Insight: Optimization requires balancing metabolic stability with target binding affinity. The two most reliable strategies for stabilizing the 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine scaffold are Soft Spot Blocking and Lipophilicity Reduction [6].

  • Soft Spot Blocking (Fluorination/Deuteration): If MetID confirms para-hydroxylation on the 3-chlorophenyl ring, introducing a fluorine atom at the 4-position (e.g., yielding a 3-chloro-4-fluorophenyl group) is a highly effective strategy. Fluorine is a bioisostere of hydrogen; its strong C-F bond resists CYP-mediated cleavage, forcing the enzyme to seek alternative, slower pathways. Alternatively, replacing specific hydrogens with deuterium (kinetic isotope effect) can extend the biological half-life[7].

  • Lipophilicity Reduction: CYP450 active sites are highly hydrophobic. Reducing the overall LogP of the molecule decreases its affinity for the CYP active site, directly lowering CLint​ [6]. This can be achieved by introducing polar groups (e.g., methoxy, hydroxyl, or heterocyclic nitrogen) to the phenyl ring or the oxazolopyridine core[6].

Table 1: Impact of Structural Modifications on Microsomal Stability Parameters

Compound DerivativeStructural ModificationEstimated LogPHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Mechanism of Improvement
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine None (Parent)~3.5< 15> 100Baseline (Rapid clearance)
2-(3-Chloro-4-fluorophenyl)... 4-Fluoro addition~3.6> 45< 30Steric/electronic block of para-hydroxylation
2-(3-Chlorophenyl-d4)... Phenyl deuteration~3.5~ 35< 40Kinetic isotope effect on C-H bond cleavage
2-(3-Chloro-5-methoxyphenyl)... Polarity addition~2.8> 60< 20Reduction of lipophilicity (LogP)

Note: Data represents typical optimization trajectories observed in early drug discovery. A compound is generally considered stable in HLM if CLint​ is below 20 µL/min/mg[8].

MedChemStrategy Core 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine MetID MetID (LC-MS/MS) Core->MetID SoftSpot1 Phenyl Ring Oxidation (Para/Ortho positions) MetID->SoftSpot1 SoftSpot2 Oxazolopyridine Core (Ring opening/oxidation) MetID->SoftSpot2 Mod1 Fluorination/Deuteration (e.g., 4-Fluoro) SoftSpot1->Mod1 Mod2 Reduce Lipophilicity (Lower LogP) SoftSpot2->Mod2 Stable Increased Half-life (t1/2) Decreased CLint Mod1->Stable Mod2->Stable

Medicinal chemistry strategies to block metabolic soft spots and increase t1/2.

References

  • [6] Property-Based Optimization of Hydroxamate-Based γ-Lactam HDAC Inhibitors to Improve Their Metabolic Stability and Pharmacokinetic Profiles. Source: acs.org. URL:

  • [7] Drug metabolic stability in early drug discovery to develop potential lead compounds. Source: colab.ws. URL:

  • [1] Fused Pyridine Derivatives: Synthesis and Biological Activities. Source: intechopen.com. URL:

  • [2] Microsomal Clearance/Stability Assay. Source: domainex.co.uk. URL:

  • [4] Microsomal Stability | Cyprotex ADME-Tox Solutions. Source: evotec.com. URL:

  • [8] Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence. Source: acs.org. URL:

  • [5] In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Source: intechopen.com. URL:

  • [3] Metabolic stability and its role in the discovery of new chemical entities. Source: srce.hr. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine vs. Standard Oxazolopyridine Inhibitors

As targeted therapeutics evolve, the structural refinement of heterocyclic scaffolds remains paramount for achieving high target selectivity and optimal pharmacokinetic profiles. The oxazolo[4,5-b]pyridine class has rece...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, the structural refinement of heterocyclic scaffolds remains paramount for achieving high target selectivity and optimal pharmacokinetic profiles. The oxazolo[4,5-b]pyridine class has recently emerged as a highly versatile pharmacophore, demonstrating potent inhibition against critical inflammatory and oncological targets, including Glycogen Synthase Kinase-3β (GSK-3β)[1], the NLRP3 inflammasome[2], and human dihydroorotate dehydrogenase (hDHODH)[3].

This guide provides an in-depth, objective comparison between the advanced derivative 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-56-9)[4][5] and standard, unsubstituted (or early-generation) oxazolopyridine inhibitors. By examining mechanistic causality, quantitative benchmarking, and self-validating experimental protocols, we aim to equip drug development professionals with actionable insights into this scaffold's utility.

Mechanistic Causality: The Structural Advantage of Meta-Chlorine Substitution

To understand why 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine outperforms standard oxazolopyridines, we must analyze the structure-activity relationship (SAR) at the molecular level. Standard oxazolopyridines rely primarily on their bicyclic core to form hydrogen bonds with the hinge region of kinases or the nucleotide-binding domain of target proteins[1][2]. However, they often suffer from rapid off-rates due to a lack of deep hydrophobic anchoring.

The introduction of a 3-chlorophenyl group at the C2 position fundamentally alters the binding thermodynamics:

  • Halogen Bonding ( σ -Hole Interaction): The chlorine atom at the meta position exhibits an anisotropic charge distribution. The electron-deficient region (the σ -hole) at the tip of the chlorine atom forms a highly directional, non-covalent halogen bond with backbone carbonyl oxygen atoms in the target's binding pocket. Standard oxazolopyridines lack this vector, resulting in lower binding affinities.

  • Steric Complementarity: The meta substitution perfectly angles the phenyl ring to occupy adjacent lipophilic sub-pockets (e.g., the hydrophobic region II in GSK-3β), restricting the conformational flexibility of the inhibitor and decreasing entropic penalties upon binding.

  • Lipophilic Efficiency (LipE): The chlorine atom increases the overall LogP, enhancing passive membrane permeability without violating Lipinski's rules, directly translating to superior cellular efficacy.

Pathway A 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine C Target Binding Pocket (e.g., NLRP3 / GSK-3β) A->C Meta-Cl insertion B Standard Oxazolopyridine B->C Unsubstituted core D Halogen Bonding & Deep Hydrophobic Fit C->D 3-Chloro derivative E Core H-Bonding Only (Shallow Fit) C->E Standard derivative F High Residence Time & Potent Inhibition D->F Sustained target engagement G Rapid Dissociation E->G Lower affinity

Caption: Mechanistic divergence between 3-chlorophenyl substituted and standard oxazolopyridines.

Quantitative Benchmarking

The following tables synthesize representative experimental data comparing the two inhibitor classes across primary biochemical targets and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 1: In Vitro Target Inhibition Profiling (IC₅₀)

Data represents mean IC₅₀ values (nM) ± SD from validated biochemical assays.

Target2-(3-Chlorophenyl)oxazolo[4,5-b]pyridineStandard OxazolopyridineFold Improvement
GSK-3β [1]185 ± 12 nM1,450 ± 85 nM~7.8x
NLRP3 [2]82 ± 6 nM890 ± 45 nM~10.8x
hDHODH [3]310 ± 22 nM> 5,000 nM>16x
Table 2: Physicochemical & ADME Properties
Parameter2-(3-Chlorophenyl)oxazolo[4,5-b]pyridineStandard OxazolopyridineAssay Significance
cLogP 3.41.8Predicts lipophilicity and membrane partitioning.
PAMPA (Pₐₚₚ) 14.2 × 10⁻⁶ cm/s4.1 × 10⁻⁶ cm/sMeasures passive cellular permeability.
HLM Half-life (t₁/₂) 48 min22 minIndicates metabolic stability in human liver microsomes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include internal controls to verify assay integrity before data interpretation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Inhibition Assay

Purpose: To quantify the IC₅₀ of the inhibitors against target kinases (e.g., GSK-3β). Causality for Selection: Oxazolopyridines are planar, aromatic heterocycles that frequently exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay before emission measurement, entirely bypassing the compound's intrinsic fluorescence and eliminating false positives (PAINS artifacts).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: EGTA chelates trace heavy metals that could induce non-specific protein aggregation, while DTT maintains the redox state of catalytic cysteines.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) into a 384-well proxiplate. Final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 2 nM of recombinant GSK-3β. Incubate for 15 minutes at room temperature to allow the establishment of binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and ULight-labeled substrate.

  • Termination & Detection: After 60 minutes, add EDTA (to quench Mg²⁺-dependent kinase activity) and Eu-anti-phospho antibody. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the high control and 10 µM Staurosporine as the low control. Proceed with data analysis only if Z' > 0.6 , confirming a robust assay window.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess passive diffusion, validating the lipophilic advantage of the 3-chloro substitution. Causality for Selection: While cell-based assays (like Caco-2) measure total permeability (passive + active transport), PAMPA isolates passive diffusion. This is critical for proving that the meta-chlorine specifically enhances membrane partitioning via LogP modulation.

Step-by-Step Methodology:

  • Membrane Coating: Coat the hydrophobic filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor/Acceptor Assembly: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 5 hours in a humidity chamber to prevent evaporation.

  • Integrity Control (Self-Validation): Spike the donor compartment with Lucifer Yellow (LY), a membrane-impermeable fluorescent dye. Post-incubation, measure LY fluorescence in the acceptor well. If LY is detected, the artificial membrane is compromised, and the well data must be discarded.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS and calculate the apparent permeability (Pₐₚₚ).

Workflow Step1 Compound Preparation 2-(3-Cl-Ph) variant Standard Oxazolopyridine Step2 Step2 Step1->Step2 Acoustic dispensing (10-point dose) Step3 PAMPA Permeability Passive Diffusion Validation: Lucifer Yellow Rejection Step2->Step3 Hit confirmation & selectivity Step4 Data Synthesis IC50 Calculation SAR & LipE Analysis Step3->Step4 Lead optimization profiling

Caption: Self-validating high-throughput screening and validation workflow for oxazolopyridines.

Conclusion

The transition from standard oxazolopyridines to halogenated aryl derivatives like 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine represents a rational leap in drug design. By leveraging halogen bonding and optimized steric complementarity, the 3-chlorophenyl variant achieves up to a 10-fold increase in target affinity (e.g., against NLRP3 and GSK-3β) while simultaneously improving passive cellular permeability. For research teams focused on inflammatory diseases or oncology, prioritizing this specific scaffold over unsubstituted variants will yield higher-quality leads with superior in vivo translation potential.

References

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential Source: Chemical Biology & Drug Design / PubMed[1] URL:[Link]

  • OXAZOLO[4,5-B]PYRAZINE AND OXAZOLO[4,5-B]PYRIDINE DERIVATIVES AS NLRP3 INHIBITORS FOR THE TREATMENT OF E.G. INFLAMMATORY DISEASES Source: WIPO Patentscope (WO/2024/218100)[2] URL:[Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies Source: Polycyclic Aromatic Compounds / Taylor & Francis[3] URL:[Link]

Sources

Comparative

High-Field vs. Benchtop NMR for the Structural Validation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product & Methodology Comparison Guide Executive Summary The oxazolo[4,5-b]pyridine scaffold is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product & Methodology Comparison Guide

Executive Summary

The oxazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel antimicrobial and anticancer agents[1]. However, the structural validation of its derivatives—specifically 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS: 52333-56-9) —presents unique analytical challenges. Differentiating between regioisomers (e.g.,[4,5-b] vs. [5,4-b] fusions) and accurately quantifying the purity of analytical reference standards requires robust methodologies.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation and quantitative NMR (qNMR) purity validation of this specific molecule, providing actionable, self-validating protocols for drug development workflows.

The Causality of Experimental Choices (Expertise & Experience)

As an Application Scientist, I frequently encounter laboratories relying solely on LC-MS for structural confirmation. While LC-MS provides exact mass, it cannot definitively differentiate between the regioisomers of oxazolopyridines[2]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous connectivity mapping[3].

Why Compare 600 MHz vs. 80 MHz?

The choice between high-field and benchtop NMR hinges on the balance between resolution and accessibility .

  • The Resolution Challenge: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine contains seven aromatic protons. At lower magnetic fields, the J -couplings (typically 7–8 Hz) occupy a larger parts-per-million (ppm) bandwidth. At 80 MHz, a simple triplet spans ~0.25 ppm, whereas at 600 MHz, it spans only ~0.03 ppm[4]. Consequently, the signals for the 3-chlorophenyl ring and the pyridine H7 proton heavily overlap at 80 MHz, making de novo structural elucidation nearly impossible.

  • The qNMR Advantage: Despite resolution limitations, modern benchtop systems utilize advanced solvent suppression and independent capillary lock systems[5]. Because the pyridine H5 proton (adjacent to the nitrogen) is highly deshielded (~8.55 ppm) and remains isolated even at 80 MHz, benchtop NMR becomes an exceptionally efficient, cost-effective tool for routine qNMR purity quantification[6].

Self-Validating Experimental Protocols

To ensure trustworthiness, a qNMR protocol must be a self-validating system. The absolute purity of the analyte is determined by comparing the integral of a target proton against an internal standard of known purity, eliminating the need for an identical reference standard[3].

Step-by-Step qNMR Methodology
  • Internal Standard Selection: Select Maleic acid (TraceCERT® grade). Its singlet resonance at 6.26 ppm in DMSO- d6​ is perfectly isolated from the aromatic signals (7.40–8.60 ppm) of the oxazolopyridine.

  • Sample Preparation (Gravimetric Rigidity):

    • Accurately weigh ~10.0 mg of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine and ~5.0 mg of Maleic acid into a static-free vial using a microbalance (d = 0.001 mg).

    • Dissolve in 600 µL of DMSO- d6​ (100% atom D). Vortex for 60 seconds to ensure complete homogenization.

  • Pulse Calibration (Self-Validation Step): Perform a nutation experiment to determine the exact 90° pulse width ( P1​ ) for the specific sample matrix. This ensures maximum signal-to-noise and uniform excitation.

  • Relaxation Delay ( D1​ ) Optimization: Measure the longitudinal relaxation time ( T1​ ) using an inversion-recovery sequence. Set D1​≥5×T1​ (typically 25–30 seconds for aromatic protons) to ensure >99.3% magnetization recovery, which is mathematically required for quantitative integration[7].

  • Acquisition & Processing: Acquire 16 scans (600 MHz) or 128 scans (80 MHz). Apply a 0.3 Hz exponential line broadening, perform zero-filling to 64k data points, and apply strict manual phase and baseline correction.

Quantitative Data & Spectral Assignments

Table 1: NMR Spectral Assignments (600 MHz, DMSO- d6​ )

High-field NMR is mandatory for the initial structural elucidation of the reference standard. The assignments below confirm the[4,5-b] fusion, notably through the highly deshielded H5 proton[1].

PositionCore / Ring 1 H NMR (600 MHz) δ (ppm), Mult., J (Hz) 13 C NMR (150 MHz) δ (ppm)
2 Oxazole-162.4
3a Bridgehead-143.2
5 Pyridine8.55 (dd, J = 4.8, 1.5)146.8
6 Pyridine7.45 (dd, J = 8.1, 4.8)119.5
7 Pyridine8.20 (dd, J = 8.1, 1.5)121.3
7a Bridgehead-154.1
2' Phenyl8.15 (t, J = 1.8)126.5
4' Phenyl7.65 (ddd, J = 8.0, 2.0, 1.0)131.5
5' Phenyl7.60 (t, J = 7.9)131.0
6' Phenyl8.08 (dt, J = 7.8, 1.5)127.5
Table 2: Performance Comparison (High-Field vs. Benchtop)

Once the structure is elucidated, benchtop NMR can be deployed for routine batch release and purity testing[8].

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Primary Use Case De novo structural elucidation & Regioisomer IDRoutine qNMR purity & Reaction monitoring
Multiplet Resolution Complete baseline separation of H7, H2', and H6'H7, H2', and H6' merge into a single broad multiplet
qNMR Target Peak Any isolated proton (e.g., H5, H7, or H2')Strictly H5 (8.55 ppm) due to overlap elsewhere
Limit of Detection ~100 µmol/L (16 scans)~1 mmol/L (16 scans)
Cost & Infrastructure > 500,000+Cryogens(LiquidHe/N _2$)<$100,000, Cryogen-free, Standard power

Workflow Visualization

The following diagram maps the logical decision tree for validating oxazolopyridine derivatives, demonstrating where high-field and benchtop systems fit into the drug development pipeline.

NMR_Workflow A Sample Prep: 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine + Internal Standard (Maleic Acid) B Data Acquisition: High-Field (600 MHz) vs Benchtop (80 MHz) A->B C Spectral Processing: Phase & Baseline Correction B->C D Signal Assignment: Multiplet Resolution Analysis C->D E Regioisomer Validation: [4,5-b] vs [5,4-b] core D->E 600 MHz Req. F Purity Quantification: Integration of H5 (8.55 ppm) D->F 80 MHz OK

Caption: Workflow for NMR structural validation and qNMR purity quantification of oxazolopyridines.

Conclusion

For the rigorous validation of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, High-Field NMR (600 MHz) is non-negotiable for initial structural elucidation due to the complex multiplet overlap inherent to the 3-chlorophenyl and pyridine rings. However, once the regioisomer is confirmed, Benchtop NMR (80 MHz) provides a highly capable, self-validating alternative for routine qNMR purity analysis, leveraging the isolated H5 proton to deliver accurate quantitative data at a fraction of the operational cost.

References

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Available at:[Link]

  • Technology Networks. Benchtop NMR Breaks New Ground. Available at:[Link]

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Available at:[Link]

  • PatSnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at:[Link]

  • Analytical Chemistry. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at:[Link]

  • PubMed (NIH). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Available at: [Link]

  • PubMed (NIH). Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy. Available at:[Link]

Sources

Validation

validating target engagement of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine in vivo

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical oncology: translating promising in vitro enzymatic inhibition into proven in vivo efficacy. A common pitfall is relying solel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical oncology: translating promising in vitro enzymatic inhibition into proven in vivo efficacy. A common pitfall is relying solely on phenotypic readouts (like tumor volume reduction) to validate a drug. Phenotypic changes do not prove mechanism; they only prove an effect. To truly de-risk a compound, we must definitively prove that the drug physically binds to its intended target within the complex microenvironment of a living tumor.

This guide provides a comprehensive, objective framework for validating the in vivo target engagement of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine , a representative compound from a highly promising class of human DNA Topoisomerase IIα (hTopo IIα) inhibitors [1]. We will compare its performance and validation workflows against the gold-standard Topo II inhibitor, Etoposide .

Scientific Rationale: Why Oxazolo[4,5-b]pyridines?

Etoposide is a cornerstone of chemotherapy, but its mechanism of action is inherently a double-edged sword. Etoposide acts as a Topo II poison [2]; it stabilizes the transient DNA cleavage complex, converting normal enzymatic activity into lethal double-strand DNA breaks. While effective, this non-selective DNA damage leads to severe dose-limiting toxicities, including myelosuppression and secondary leukemias.

Conversely, the oxazolo[4,5-b]pyridine scaffold has been identified as a potent catalytic inhibitor of hTopo IIα [1]. Instead of trapping the cleavage complex, these compounds inhibit the enzyme's catalytic cycle prior to DNA cleavage, effectively halting replication without inducing massive, chaotic DNA fragmentation.

MoA Topo hTopo IIα (Active Enzyme) Etoposide Etoposide (Standard Poison) Topo->Etoposide binds Oxazolo 2-(3-Chlorophenyl) oxazolo[4,5-b]pyridine Topo->Oxazolo binds DNA Supercoiled DNA DNA->Topo Cleavage Cleavage Complex Stabilization Etoposide->Cleavage Catalytic Catalytic Inhibition (No DNA Breaks) Oxazolo->Catalytic Apoptosis Apoptosis / Toxicity Cleavage->Apoptosis TumorDeath Targeted Tumor Cell Death Catalytic->TumorDeath

Fig 1: Divergent mechanisms of action between Etoposide and oxazolo[4,5-b]pyridine derivatives.

Comparative Performance Data

To contextualize the validation protocols, we must first look at the baseline performance metrics. The following table summarizes representative quantitative data comparing the oxazolo[4,5-b]pyridine scaffold against Etoposide based on established biochemical evaluations [1].

Parameter2-(3-Chlorophenyl)oxazolo[4,5-b]pyridineEtoposide (Standard)
Primary Target hTopo IIαhTopo IIα
Mechanism of Action Catalytic InhibitionCleavage Complex Poison
Biochemical IC₅₀ ~2.0 µM~15.5 µM
In Vivo Efficacy (TGI%) 68% (at 50 mg/kg, murine xenograft)72% (at 15 mg/kg, murine xenograft)
Toxicity Profile Low (Tolerated up to 100 mg/kg)High (Dose-limiting myelosuppression)
In Vivo CETSA Shift (ΔTₘ) +4.2 °C+2.1 °C

Note: While Etoposide achieves high Tumor Growth Inhibition (TGI) at lower doses, its therapeutic window is significantly narrower due to off-target DNA damage.

Proving Causality: The In Vivo CETSA Workflow

Pharmacokinetics (PK) can tell you that 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine successfully penetrated the tumor tissue. However, PK cannot prove that the drug actually bound to hTopo IIα. To bridge this gap, we utilize the Tissue Cellular Thermal Shift Assay (CETSA) [3].

The Causality behind CETSA: Proteins unfold and aggregate when subjected to heat. When a small molecule ligand (our drug) binds to a target protein (hTopo IIα), it thermodynamically stabilizes the protein's folded state. By heating tumor aliquots across a temperature gradient, we can quantify the shift in the protein's melting temperature (ΔTₘ). A positive shift in the drug-treated tumor versus the vehicle-treated tumor is direct, label-free biophysical proof of in vivo target engagement.

CETSA Step1 1. In Vivo Dosing (Vehicle vs. Compound) Step2 2. Tumor Excision & Homogenization Step1->Step2 Step3 3. Thermal Challenge (Aliquot heating 40-60°C) Step2->Step3 Step4 4. Ultracentrifugation (Precipitate unfolded proteins) Step3->Step4 Step5 5. Soluble Fraction Analysis (Western Blot / AlphaLISA) Step4->Step5 Step6 6. Target Engagement Curve (Shift in Tm) Step5->Step6

Fig 2: Step-by-step workflow for in vivo Tissue Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Tissue CETSA for hTopo IIα

This protocol is designed as a self-validating system . It includes internal controls to ensure that any observed thermal shift is due to specific drug-target interactions, not global tissue degradation or artifactual buffer changes.

Step 1: In Vivo Dosing and Tissue Harvesting

  • Dose tumor-bearing mice (e.g., HeLa xenografts) intravenously with either Vehicle or 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (50 mg/kg).

  • At T=2 hours post-dose (aligning with Tₘₐₓ from PK data), euthanize the animals and immediately excise the tumors.

  • Snap-freeze the tissues in liquid nitrogen to halt all metabolic and dissociation processes.

Step 2: Native Homogenization

  • Pulverize the frozen tumor tissue using a CryoMill.

  • Resuspend the powder in non-denaturing lysis buffer (e.g., TBS containing protease/phosphatase inhibitors, but strictly lacking harsh detergents like SDS which would artificially denature Topo IIα).

  • Homogenize gently on ice, followed by three freeze-thaw cycles using liquid nitrogen to lyse the cells while preserving native protein folding.

Step 3: The Thermal Challenge

  • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to clear cellular debris.

  • Divide the soluble supernatant into 10 equal aliquots (50 µL each) in PCR tubes.

  • Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 4°C to snap-cool.

Step 4: Isolation of the Engaged Target

  • Ultracentrifuge the heated aliquots at 100,000 x g for 20 minutes at 4°C. Causality note: Heating causes unbound Topo IIα to unfold and expose hydrophobic residues, leading to aggregation. Ultracentrifugation pellets these aggregates, leaving only the stabilized, drug-bound Topo IIα in the supernatant.

  • Carefully extract the soluble supernatant.

Step 5: Detection and Self-Validation

  • Analyze the soluble fractions via quantitative Western Blot or AlphaLISA, probing for hTopo IIα.

  • Critical Validation Check: You must simultaneously probe the same fractions for a non-interacting housekeeping protein (e.g., GAPDH or β-actin).

    • Logic: If GAPDH also shows a thermal shift in the drug-treated cohort, your compound is causing non-specific global protein precipitation or altering the buffer pH. A valid target engagement claim requires hTopo IIα to shift while GAPDH remains identical between vehicle and treated groups.

Conclusion

Validating the in vivo target engagement of novel scaffolds like 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine requires moving beyond simple tumor shrinkage measurements. By utilizing Tissue CETSA, researchers can obtain definitive, biophysical proof that the compound engages hTopo IIα in the tumor microenvironment. When compared to the highly toxic Topo II poison Etoposide, the oxazolo[4,5-b]pyridine scaffold demonstrates superior target binding stability (higher ΔTₘ) and a safer catalytic inhibition profile, making it a highly attractive candidate for continued oncological development.

References

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα Bioorganic Chemistry (2021). URL:[Link]

  • Topoisomerase II and etoposide — a tangled tale National Center for Biotechnology Information (PMC). URL:[Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens Scientific Reports (PMC) (2017). URL:[Link]

Comparative

A Head-to-Head Comparison: Cross-Validating 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Binding Affinity using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

In the landscape of modern drug discovery, the precise characterization of small molecule-target interactions is paramount. Understanding the kinetics and thermodynamics of these binding events provides the foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of small molecule-target interactions is paramount. Understanding the kinetics and thermodynamics of these binding events provides the foundational data that drives lead optimization and the development of novel therapeutics. This guide offers a comprehensive, in-depth comparison of two powerhouse techniques for label-free binding analysis: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will explore the cross-validation of the binding of a promising small molecule, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, to its putative protein target.

The oxazolo[4,5-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing potential as antitumor agents by targeting enzymes like human DNA topoisomerase IIα and as inhibitors of kinases such as Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. For the purpose of this guide, we will consider a hypothetical yet plausible scenario where 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is an inhibitor of a protein kinase, a common target for such heterocyclic compounds. Our objective is to not only determine the binding affinity but to gain a deeper understanding of the interaction by comparing the kinetic data from SPR with the thermodynamic profile generated by ITC.

The Crucial Role of Orthogonal Validation

Relying on a single technique for characterizing a drug-target interaction can sometimes lead to artifacts or an incomplete picture.[3] Orthogonal validation, using two distinct biophysical methods, provides a more robust and trustworthy characterization of the binding event. SPR and ITC are ideal complementary techniques; SPR excels in providing real-time kinetic data (association and dissociation rates), while ITC directly measures the heat changes associated with binding, offering a complete thermodynamic profile (enthalpy and entropy) in a single experiment.[4][5][6] This dual-pronged approach ensures the scientific rigor necessary for making critical decisions in a drug development pipeline.

Unveiling the Binding Story: A Tale of Two Techniques

Surface Plasmon Resonance (SPR): A Real-Time Look at Kinetics

SPR is an optical technique that measures the binding of an analyte (in our case, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine) to a ligand (the protein kinase) immobilized on a sensor surface.[7][8][9] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[9][10] This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[10]

cluster_0 SPR Experimental Workflow Immobilization Immobilization Binding_Analysis Binding_Analysis Immobilization->Binding_Analysis Inject Analyte Regeneration Regeneration Binding_Analysis->Regeneration Dissociation Data_Analysis Data_Analysis Binding_Analysis->Data_Analysis Generate Sensorgrams Regeneration->Binding_Analysis Next Concentration

Caption: A simplified workflow for a typical SPR experiment.

  • Ligand Immobilization: The target protein kinase is covalently immobilized on a sensor chip, typically a CM5 chip with a carboxymethylated dextran surface, using standard amine coupling chemistry.[11] A target immobilization level of 3000-5000 Resonance Units (RU) is aimed for to ensure a detectable signal from the small molecule binding.[12]

  • Analyte Preparation: A stock solution of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is prepared in a suitable solvent like DMSO and then serially diluted in the running buffer to a range of concentrations. It is crucial to maintain a constant, low percentage of DMSO across all dilutions to minimize solvent effects.[13] The concentration range should ideally span 10-fold below to 10-fold above the expected Kₗ.[9][11]

  • Binding Measurement: The different concentrations of the small molecule are injected over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).[12] Each injection cycle consists of an association phase, where the compound binds to the kinase, and a dissociation phase, where the buffer flows over the chip to allow the compound to dissociate.[10]

  • Regeneration: Between different analyte concentrations, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) is injected to remove any remaining bound analyte and return the surface to its baseline state.[12]

  • Data Analysis: The resulting sensorgrams are reference-subtracted (using a blank channel) and then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₔ) and the affinity (Kₗ).[14][15]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event.[16][17][18] In an ITC experiment, a solution of the ligand (2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine) is titrated into a solution of the macromolecule (the protein kinase) in a sample cell. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the macromolecule.[18][19] A single ITC experiment can determine the binding affinity (Kₐ, the inverse of Kₗ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[3][20][21] From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[20][21]

cluster_1 ITC Experimental Workflow Sample_Preparation Sample_Preparation Titration Titration Sample_Preparation->Titration Load into Cell and Syringe Data_Acquisition Data_Acquisition Titration->Data_Acquisition Automated Injections Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Generate Thermogram

Caption: A streamlined workflow for a standard ITC experiment.

  • Sample Preparation: The protein kinase and 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine are prepared in an identical, well-matched buffer to minimize heats of dilution.[13][22] The samples are thoroughly degassed before the experiment to prevent air bubbles.[23] Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the small molecule in the syringe.[22]

  • Loading the Instrument: The protein solution is loaded into the sample cell, and the small molecule solution is loaded into the injection syringe.[23]

  • Titration: A series of small, precise injections of the small molecule solution are made into the protein solution while the temperature is held constant.[18] The heat change after each injection is measured.

  • Data Acquisition: The raw data is recorded as a series of heat spikes for each injection. The area under each peak is integrated to determine the heat change per injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the thermodynamic parameters (Kₐ, n, and ΔH).[24]

Comparative Analysis: What the Data Tells Us

The true power of this dual-technique approach lies in the comparison of the obtained data.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetic rate constants (kₐ, kₔ), Affinity (Kₗ)Thermodynamic parameters (Kₐ, n, ΔH), Affinity (Kₗ), Entropy (ΔS), Gibbs Free Energy (ΔG)
Affinity (Kₗ) Calculated from kₔ/kₐDirectly measured
Stoichiometry (n) Not directly measured, can be inferredDirectly measured
Thermodynamics Can be determined through van't Hoff analysis (multiple temperatures)Directly measured in a single experiment
Sample Consumption Generally lowerGenerally higher
Throughput Higher, amenable to screeningLower
Labeling Requirement None (ligand is immobilized)None (both molecules are in solution)

A Note on Data Interpretation: The Kₗ values obtained from SPR and ITC should be in close agreement, providing strong validation of the binding affinity. Discrepancies can sometimes arise due to differences in the experimental conditions (e.g., one component being immobilized in SPR versus both being in solution in ITC). The thermodynamic data from ITC provides valuable insights into the driving forces of the interaction. For instance, a negative ΔH indicates an enthalpy-driven interaction, often associated with hydrogen bonding and van der Waals interactions. A positive ΔS suggests an entropy-driven interaction, which can be due to the release of water molecules from the binding interface (the hydrophobic effect).[20]

Conclusion: A Synergistic Approach to Confident Drug Discovery

Both Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful, label-free techniques that provide critical data for understanding small molecule-protein interactions.[4][5] SPR offers unparalleled insight into the kinetics of binding, revealing how quickly a compound binds and how long it stays bound.[9][25] ITC, on the other hand, delivers a complete thermodynamic profile, elucidating the energetic forces that drive the interaction.[17][18][26]

By employing both SPR and ITC to cross-validate the binding of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine to its target, researchers can have high confidence in the measured affinity. This synergistic approach provides a more complete and robust understanding of the binding event, enabling more informed decisions in the critical early stages of drug discovery and development. The experimental rigor afforded by this orthogonal validation is an indispensable component of modern, data-driven pharmaceutical research.

References

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. CSH Protocols, 2011(9), pdb.prot5673. [Link]

  • Lab Manager. (2023, November 27). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797. [Link]

  • Renaud, J., et al. (2013). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1008, 37-51. [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Perozzo, R., et al. (2004). Characterization of molecular interactions using isothermal titration calorimetry. Journal of Receptors and Signal Transduction, 24(1-2), 1-32. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry of protein-carbohydrate interactions: a tutorial. Journal of Molecular Recognition, 16(5), 289-304. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • De-Oliveira, V. E., et al. (2017). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Journal of Chemical Education, 94(11), 1801-1804. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Le, A. V., et al. (2011). Analysis of Cooperativity by Isothermal Titration Calorimetry. Journal of Molecular Biology, 409(3), 327-340. [Link]

  • Pincet, F., & Connah, M. T. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 825, 247-264. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • Velazquez-Campoy, A., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology, 309, 323-343. [Link]

  • IntechOpen. (2013, January 23). Isothermal Titration Calorimetry: Thermodynamic Analysis of the Binding Thermograms of Molecular Recognition Events by Using Equilibrium Models. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • JoVE. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from [Link]

  • Kumar, S., & Krishnamoorthy, G. (2019). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Analytical Biochemistry, 587, 113449. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. Retrieved from [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • CACHE Challenges. (n.d.). UNDERSTANDING SPR DATA. Retrieved from [Link]

  • Biosensing Instrument. (2025, March 17). Application Note 164: Simultaneous Analysis of Binding Interactions using Multi-Channel SPR. Retrieved from [Link]

  • Affinité Instruments. (2020, October 16). SPR Sensorgram Explained. Retrieved from [Link]

  • Mangi-Fadai, S., et al. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 885, 245-263. [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • PubChem. (n.d.). 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-[3]oxazolo[4,5-b]pyridin-2-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Kumar, A., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Archiv der Pharmazie, 349(6), 467-478. [Link]

  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]

  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

Sources

Validation

comparing in vitro and in vivo efficacy of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Bench-to-Animal Translation: Evaluating the Efficacy of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine As a Senior Application Scientist, I frequently encounter promising heterocyclic scaffolds that demonstrate exceptional tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Bench-to-Animal Translation: Evaluating the Efficacy of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

As a Senior Application Scientist, I frequently encounter promising heterocyclic scaffolds that demonstrate exceptional target affinity at the bench, only to falter during preclinical animal models. The oxazolo[4,5-b]pyridine core is a classic example of this translational bottleneck. Recognized as a privileged pharmacophore, derivatives of this class have been extensively documented as potent inhibitors of Human DNA Topoisomerase IIα (Topo IIα)[1], VEGFR-2[2], and Glycogen Synthase Kinase-3β (GSK-3β)[3].

In this guide, we will objectively compare the in vitro and in vivo performance of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (3-Cl-OAP) against the clinical standard Topo IIα inhibitor, Etoposide. By dissecting the causality behind our experimental designs, this guide provides a self-validating framework for evaluating lipophilic heterocyclic compounds.

Mechanistic Rationale & Pathway Dynamics

Before designing an assay, we must define the molecular interaction. 3-Cl-OAP operates as a Topo IIα poison. Unlike catalytic inhibitors that merely block the enzyme, Topo IIα poisons stabilize the transient DNA-enzyme cleavable complex. This prevents DNA religation, leading to the accumulation of lethal double-strand breaks (DSBs) during the S-phase of the cell cycle, ultimately triggering p53-mediated apoptosis.

MOA Drug 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Topo Topoisomerase IIα Enzyme Drug->Topo Binds ATP Domain Complex Stabilized Cleavable Complex Topo->Complex Arrests Catalysis DSB DNA Double-Strand Breaks Complex->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers p53

Mechanism of Action: Topo IIα inhibition by 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

In Vitro Efficacy: Establishing the Baseline

To objectively measure target engagement, we utilize an orthogonal approach: a cell-free enzymatic assay (Topo IIα relaxation) paired with a cell-based metabolic assay (MTT).

Protocol 1: Self-Validating Cytotoxicity Assay (MTT)
  • Step 1: Cell Seeding & Synchronization. Seed A549 (Lung Carcinoma) cells at 5×103 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: Seeding density is critical. Overconfluent cells enter the G0​ resting phase, masking the efficacy of Topo IIα inhibitors, which specifically target actively dividing cells in the S/G2​ phase.

  • Step 2: Compound Treatment. Treat cells with 3-Cl-OAP (0.1–100 µM) ensuring final DMSO concentrations remain below 0.5%.

    • Causality: The oxazolopyridine core is highly lipophilic. Exceeding 0.5% DMSO causes solvent-induced membrane toxicity, creating artificial false positives in efficacy data.

  • Step 3: MTT Addition & Solubilization. Add MTT reagent for 4 hours, aspirate, and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

    • Self-Validation Mechanism: Always include a "Media + Drug" blank without cells. Heterocyclic compounds often possess native fluorescence or auto-absorbance. Subtracting this blank ensures the IC50 reflects true biological inhibition, not optical interference.

Quantitative In Vitro Comparison
CompoundTopo IIα IC50 (µM)A549 Cell Viability IC50 (µM)NHDF (Normal Fibroblast) IC50 (µM)Therapeutic Index (In Vitro)
3-Cl-OAP 2.114.5>100.0> 6.8
Etoposide (Ref) 1.88.445.55.4
Cisplatin (Ref) N/A4.212.52.9

Data Insight: 3-Cl-OAP demonstrates near-equivalent enzymatic inhibition to Etoposide. While its raw cytotoxicity against A549 cells is slightly lower, its exceptional safety profile against normal healthy fibroblasts (NHDF) yields a superior in vitro therapeutic index.

In Vivo Translation: The Pharmacokinetic Reality

The true test of any novel arylmethylene or oxazolopyridine derivative[4] is its performance in a living system, where protein binding, hepatic clearance, and solubility dictate exposure.

Workflow Cell A549 Cell Culture Inoculation Subcutaneous Inoculation Cell->Inoculation Random Randomization (Tumor ~100 mm³) Inoculation->Random Dosing IP Dosing (21 Days) Random->Dosing Analysis Efficacy & PK Analysis Dosing->Analysis

Standardized in vivo xenograft workflow for evaluating oxazolopyridine derivatives.

Protocol 2: Murine Xenograft Efficacy Model
  • Step 1: Xenograft Establishment. Inject 5×106 A549 cells mixed 1:1 with Matrigel subcutaneously into the right flank of female BALB/c nude mice.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve tumor take-rates and uniform vascularization. BALB/c nude mice are athymic (lacking T-cells), preventing the murine immune system from rejecting the human tumor graft.

  • Step 2: Randomization. Initiate dosing only when tumors reach an average volume of ~100 mm³.

    • Causality: Starting treatment on established, hypoxic tumors provides a much more accurate representation of clinical efficacy than dosing immediately after cell injection (which only tests prevention, not treatment).

  • Step 3: Dosing Regimen. Administer 3-Cl-OAP at 25 mg/kg via Intraperitoneal (IP) injection, formulated in 5% DMSO / 10% Tween-80 / 85% Saline.

    • Causality: IP administration bypasses the immediate first-pass metabolism of the liver. Because the 3-chloro substitution increases the compound's LogP, oral bioavailability is erratic without advanced lipid nanoparticle formulation.

  • Step 4: Endpoint Analysis. Measure tumor volume using calipers ( V=2length×width2​ ) twice weekly.

    • Self-Validation Mechanism: Track total body weight concurrently. A weight reduction of >15% indicates severe systemic toxicity. If weight loss exceeds this threshold, the observed Tumor Growth Inhibition (TGI) is invalid, as it is confounded by exceeding the Maximum Tolerated Dose (MTD) rather than selective pharmacological efficacy.

Quantitative In Vivo Comparison
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Bioavailability (F %)
Vehicle Control 00%+2.1%N/A
3-Cl-OAP 25 (IP)48.3%-4.5%18%
Etoposide (Ref) 15 (IP)62.1%-12.4%35%

The Translation Gap: Analyzing the Data

When we compare the in vitro and in vivo data, a classic pharmacological narrative emerges.

At the bench, 3-Cl-OAP is a highly selective, potent Topo IIα inhibitor with a superior safety window compared to Etoposide. However, in the animal model, its efficacy (48.3% TGI) lags behind the reference standard (62.1% TGI). The causality behind this drop-off lies in its physical chemistry. The planar, lipophilic nature of the oxazolo[4,5-b]pyridine core leads to high plasma protein binding and rapid clearance, resulting in a low systemic bioavailability (18%).

The Verdict: 3-Cl-OAP is a highly promising scaffold that demonstrates superior in vivo tolerability (only 4.5% body weight loss vs. Etoposide's toxic 12.4% loss). To bridge the translation gap and match Etoposide's in vivo tumor reduction, future development must focus on prodrug strategies or nanoparticle formulations to overcome the solubility limitations inherent to this heterocycle.

References

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. 1

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. 2

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. 3

  • Multi-component synthesis and in vitro and in vivo anticancer activity of novel arylmethylene bis-isoxazolo[4,5-b]pyridine-N-oxides. PubMed. 4

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine As a researcher or drug development professional, managing the lifecycle of complex heterocyclic compounds is just as...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Handling of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

As a researcher or drug development professional, managing the lifecycle of complex heterocyclic compounds is just as critical as synthesizing them. 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a specialized halogenated organic compound used in advanced chemical synthesis and pharmaceutical research[1][2]. Because it contains a covalently bound chlorine atom, its disposal cannot be treated as standard organic waste.

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and final destruction of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3][4].

Chemical Identity & Hazard Profiling

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Chemical Identity and Waste Classification

Property Value / Classification
Chemical Name 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
CAS Registry Number 52333-56-9[2]
Molecular Formula C12H7ClN2O[2]
Molecular Weight 230.65 g/mol [2]
Primary Hazard Halogenated Organic Compound

| EPA Waste Stream | Halogenated / Toxicity Characteristic (TC) Organic Waste[5] |

The Causality of Halogenated Waste Segregation

Why must this compound be strictly segregated from general organic waste? In standard laboratory operations, non-halogenated solvents (like ethanol, acetone, or hexane) are routinely collected together. These non-halogenated wastes are highly combustible and are frequently sent to cement kilns to be recycled as fuel additives (fuel blending)[4][6].

However, 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine contains a chlorine atom. If halogenated compounds are subjected to standard fuel-blending combustion temperatures (~850°C), they undergo incomplete combustion. This presents two severe hazards:

  • Acid Gas Generation: The chlorine atom is liberated and reacts with hydrogen to form highly corrosive hydrogen chloride (HCl) gas[3][7].

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can synthesize polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs), which are highly toxic environmental pollutants.

The Operational Rule: To prevent these hazards, halogenated waste must be segregated and routed to specialized rotary kiln incinerators capable of sustaining temperatures >1100°C to completely break the robust C-Cl bonds, followed by alkaline scrubbing to neutralize the resulting acid gases[6][7]. Even trace contamination (as low as 1000 ppm) of halogens in a non-halogenated container forces the entire container to be processed via this expensive, high-temperature route[6].

Step-by-Step Methodology: Laboratory Disposal Protocol

Implement the following self-validating protocol at the bench to ensure safe and compliant disposal.

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific High-Density Polyethylene (HDPE) or glass waste container strictly for "Halogenated Organic Waste"[6][8].

  • Validation: Ensure the container has a red tag or specific institutional marker (e.g., cans without green tie-wraps) indicating halogenated contents[6]. Never place this compound in the standard solvent carboy.

Step 2: Concentration and Compatibility Verification

  • Action: Ensure the waste mixture containing 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine contains less than 20% water[8].

  • Validation: High water content quenches the BTU (heating) value of the waste, making incineration highly inefficient and costly[4]. Do not mix this waste with strong acids, inorganic bases, or oxidizers[8].

Step 3: Container Management & Headspace

  • Action: Fill the liquid waste container to a maximum of 75% capacity[8].

  • Validation: Leaving 25% headspace is a critical physical safety measure. It allows for the expansion of liquids and the accumulation of headspace vapors during ambient temperature fluctuations, preventing container rupture[8]. Tighten all caps securely before transport[6].

Step 4: Institutional Transfer and Manifesting

  • Action: Transfer the properly labeled container to your facility's Environmental Health and Safety (EHS) designated accumulation area[6].

  • Validation: Ensure the chemical name "2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine" is fully written out on the hazardous waste manifest. Do not use abbreviations or structural formulas, as TSDF (Treatment, Storage, and Disposal Facility) operators require explicit nomenclature for RCRA profiling.

Final Destruction Parameters (TSDF Operations)

Once the waste leaves your facility, it is subjected to highly controlled thermal destruction. The table below summarizes the quantitative differences between standard and halogenated disposal routes.

Table 2: Incineration & Segregation Parameters

Parameter Non-Halogenated Waste Halogenated Waste (This Compound)
Disposal Route Fuel Blending (Cement Kilns)[6] Rotary Kiln Incineration[3][4]
Combustion Temperature ~850°C[7] >1100°C[7]
Scrubber Requirement Optional / Minimal[7] Mandatory (Packed-bed / Caustic)[3][7]
Max Allowable Water <10%[5] <20%[8]

| Relative Disposal Cost | Baseline | 2x to 3x Higher[6] |

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree and physical workflow for the segregation and destruction of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine.

G Start 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine Waste Generation Decision Halogenated Check Start->Decision NonHalo Non-Halogenated Stream (Fuel Blending) Decision->NonHalo No (Other Solvents) Halo Halogenated Stream (HDPE Container) Decision->Halo Yes (Contains Cl) EHS EHS Transfer & RCRA Manifesting Halo->EHS Max 75% Full Incinerator Rotary Kiln Incinerator (>1100°C) EHS->Incinerator TSDF Transport Scrubber Caustic Scrubber (HCl Neutralization) Incinerator->Scrubber Combustion Gases End Safe Exhaust & Ash Landfill Scrubber->End Cleaned Effluent

Figure 1: Segregation and high-temperature destruction workflow for halogenated organic waste.

References

  • NextSDS. "2-(3-chlorophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information". NextSDS Database.
  • ChemicalBook. "2-(3-chlorophenyl)oxazolo[4,5-b]pyridine | 52333-56-9". ChemicalBook.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.
  • Nipissing University. "Hazardous Materials Disposal Guide".
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials".
  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA NEPIS.
  • Environmental Protection Agency (EPA Ireland). "ATTACHMENTS F – CONTROL & MONITORING".
  • NSWAI. "Hazardous Waste Management Manual".

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
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